Product packaging for 3-(Trifluoromethyl)azetidin-3-amine(Cat. No.:)

3-(Trifluoromethyl)azetidin-3-amine

Cat. No.: B11923438
M. Wt: 140.11 g/mol
InChI Key: KAJYBNYFCRXKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Trifluoromethyl)azetidin-3-amine (CAS 1269151-54-3) is a high-value azetidine building block for organic and medicinal chemistry research. This compound features an amine group and a trifluoromethyl group on the same carbon atom of a saturated four-membered azetidine ring, making it a versatile and constrained scaffold for the synthesis of more complex molecules . Azetidine rings are important pharmacophores in drug discovery, found in a variety of natural and synthetic products with demonstrated biological activities . The incorporation of a trifluoromethyl group is a common strategy in agrochemical and pharmaceutical development to influence a molecule's potency, metabolic stability, and membrane permeability . As a conformationally constrained amine, this compound serves as a valuable precursor for the development of novel heterocyclic amino acid derivatives and peptides, which are critical for generating diverse compound libraries and exploring new biologically active substances . The primary amine functionality allows for further derivatization, enabling researchers to create amides, sulfonamides, or imines, while the azetidine nitrogen can also be functionalized. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7F3N2 B11923438 3-(Trifluoromethyl)azetidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)azetidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2/c5-4(6,7)3(8)1-9-2-3/h9H,1-2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJYBNYFCRXKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Trifluoromethyl Azetidin 3 Amine

Historical and Early Synthetic Approaches to the Azetidin-3-amine (B9764) Core

The synthesis of the azetidin-3-amine core has been a subject of investigation for several decades, with early methods often relying on multi-step sequences starting from readily available precursors. One of the foundational approaches involves the use of 1-benzhydryl-3-azetidinol as a key intermediate. This method, while effective, requires several transformations to arrive at the desired 3-aminoazetidine.

A common historical route begins with the reaction of epichlorohydrin (B41342) with benzhydrylamine to form 1-benzhydryl-3-azetidinol. The hydroxyl group is then activated, typically by conversion to a mesylate. Subsequent displacement of the mesylate with an amine nucleophile, followed by deprotection of the benzhydryl group, yields the azetidin-3-amine core. A streamlined two-step process from 1-benzhydrylazetidin-3-ol (B14779) involves mesylation followed by aminolysis with ammonium (B1175870) hydroxide, affording 3-amino-1-benzhydrylazetidine in good yields. researchgate.net

Another early strategy involves the reduction of 3-azidoazetidine derivatives. The azido (B1232118) group can be introduced onto the azetidine (B1206935) ring and subsequently reduced to the corresponding amine. While effective, this method involves the use of potentially hazardous azide (B81097) reagents.

The reduction of β-lactams (azetidin-2-ones) has also been a widely used method for the synthesis of the azetidine core in general, and this can be adapted for 3-amino derivatives. beilstein-journals.org

Contemporary and Advanced Synthetic Routes to 3-(Trifluoromethyl)azetidin-3-amine

More recent synthetic efforts have focused on developing more efficient and versatile methods for the construction of this compound, including novel ring-forming strategies and direct trifluoromethylation techniques.

Strategies Involving Azetidine Ring Formation

The formation of the azetidine ring through the cyclization of a linear precursor remains a cornerstone of synthetic strategy. A notable modern approach is the Lanthanum(III) triflate-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This method provides a direct route to substituted azetidines and can tolerate a variety of functional groups. researchgate.netnih.gov While not directly demonstrated for the target molecule, this strategy offers a potential pathway by utilizing a precursor bearing the necessary trifluoromethyl and amino functionalities.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents another advanced cyclization strategy. These methods allow for the formation of the azetidine ring under relatively mild conditions. acs.org

A plausible and widely utilized strategy for the synthesis of the target compound involves the use of N-Boc-3-azetidinone as a key intermediate. This commercially available starting material can be subjected to nucleophilic trifluoromethylation to introduce the CF₃ group at the 3-position, yielding 3-hydroxy-3-(trifluoromethyl)azetidine. Subsequent conversion of the hydroxyl group to an amine would complete the synthesis.

Below is a table summarizing a key reaction in the synthesis of a precursor to the azetidin-3-amine core:

PrecursorReagents and ConditionsProductYieldReference
1-Benzhydrylazetidin-3-ol1. Methanesulfonyl chloride, triethylamine (B128534), acetonitrile2. Ammonium hydroxide, isopropanol, ~70°C3-Amino-1-benzhydrylazetidine monoacetate salt72-84% researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Ring expansion of three-membered rings, particularly aziridines, provides an elegant route to the four-membered azetidine core. A biocatalytic one-carbon ring expansion of aziridines to azetidines has been reported, demonstrating high enantioselectivity. nih.govacs.org Another approach involves a [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes, yielding highly substituted methylene azetidines. nih.gov While these methods showcase the potential of ring expansion strategies, their application to the synthesis of this compound would require appropriately substituted aziridine (B145994) precursors.

A specific example of a ring expansion to a trifluoromethylated azetidine involves the reaction of N-tosylaziridines with 1-bromo-1-nitroalkanes under visible light, although this leads to a 2-nitro azetidine. acs.org

Photochemical reactions offer unique pathways for the construction of strained ring systems like azetidines. The Norrish-Yang cyclization of α-amino ketones is a well-established photochemical method for the synthesis of 3-hydroxyazetidines. beilstein-journals.orgdurham.ac.uk This approach could potentially be adapted to precursors bearing a trifluoromethyl group.

Electrochemical methods are also emerging as powerful tools in organic synthesis. For instance, an electrochemical Giese-type reaction has been developed for the synthesis of β-trifluoromethylated thioethers, showcasing the potential of electrochemistry in forming C-CF₃ bonds. nih.gov While direct electrochemical synthesis of this compound has not been extensively reported, the development of electrochemical trifluoromethylation and amination reactions suggests that such a route may be feasible in the future.

Strategies for Trifluoromethyl Group Introduction

The introduction of the trifluoromethyl group is a critical step in the synthesis of the target molecule. One of the most direct strategies involves the nucleophilic trifluoromethylation of a suitable precursor, such as N-Boc-3-azetidinone. Reagents like trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent) are commonly used for this purpose. The resulting 3-hydroxy-3-(trifluoromethyl)azetidine can then be converted to the desired amine.

A cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides has been reported as a novel method for constructing trifluoromethylated azetidines. This radical-based approach leads to the formation of azetidine-fused tricyclic compounds. rsc.org

The following table outlines a key trifluoromethylation reaction relevant to the synthesis of the target compound's precursor:

Starting MaterialReagents and ConditionsProductYieldReference
N-Boc-3-azetidinoneMeMgBr, Et₂O, 0°C to rt1-Boc-3-hydroxy-3-methylazetidine- ambeed.com
N-Boc-3-azetidinone(Trifluoromethyl)trimethylsilane, CsF, DMFtert-Butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate-Plausible reaction

This table is interactive and can be sorted by clicking on the column headers. Note that the second entry describes a plausible, though not explicitly cited, reaction based on common trifluoromethylation methods.

Direct Trifluoromethylation Reactions on Azetidine Precursors (e.g., electrophilic, nucleophilic, radical)

Direct trifluoromethylation of an appropriate azetidine precursor is a key strategy for the synthesis of this compound. The most common precursor for this approach is a protected 3-azetidinone, such as 1-Boc-3-azetidinone, which is commercially available. sigmaaldrich.comchemicalbook.commatrixscientific.com The introduction of the trifluoromethyl group onto the ketone at the C3 position can be achieved through nucleophilic trifluoromethylation.

One of the most widely used reagents for this purpose is the Ruppert-Prakash reagent (TMSCF₃) . google.comresearchgate.net This reagent, in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), generates a trifluoromethyl anion equivalent that can attack the electrophilic carbonyl carbon of 1-Boc-3-azetidinone. This reaction leads to the formation of a tertiary alcohol, specifically 1-Boc-3-hydroxy-3-(trifluoromethyl)azetidine. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

Another approach for nucleophilic trifluoromethylation involves the use of fluoroform (HCF₃) in the presence of a strong base like potassium hexamethyldisilazide (KHMDS). beilstein-journals.orgbeilstein-journals.org This method generates the trifluoromethyl anion in situ, which can then react with the ketone. The choice of solvent and reaction conditions is crucial to stabilize the transient trifluoromethyl anion and achieve efficient trifluoromethylation.

While less common for this specific transformation, radical trifluoromethylation methods could also be considered. These methods typically involve the generation of a trifluoromethyl radical from a suitable precursor, which could then add to a C3-functionalized azetidine derivative. However, controlling the regioselectivity and preventing side reactions on the strained azetidine ring can be challenging.

Incorporation of Pre-formed Trifluoromethyl-bearing Building Blocks via Cyclization

An alternative to direct trifluoromethylation is the use of building blocks that already contain the trifluoromethyl group. The azetidine ring is then constructed through a cyclization reaction. This approach can offer advantages in terms of controlling the position of the trifluoromethyl group.

One such strategy involves the cyclization of a γ-amino alcohol or a derivative thereof, where the trifluoromethyl group is already in the desired position. For instance, a precursor like a 3-amino-2-(trifluoromethyl)propan-1-ol (B2987634) derivative could undergo an intramolecular nucleophilic substitution to form the azetidine ring. The success of this approach depends on the efficient synthesis of the acyclic precursor and the favorability of the 4-exo-tet cyclization.

Another cyclization approach could involve the use of β-lactams (azetidin-2-ones) as intermediates. For example, a 4-(trifluoromethyl)azetidin-2-one could be synthesized and then the carbonyl group at the C2 position could be reduced to a methylene group, and the amine functionality introduced at the C3 position in subsequent steps. wordpress.comamanote.com

Fluorination Reactions for Trifluoromethyl Group Formation

While direct trifluoromethylation is more common, it is theoretically possible to construct the trifluoromethyl group on the azetidine ring through a series of fluorination reactions. This would likely involve starting with a precursor having a suitable functional group at the C3 position, such as a methyl or carboxyl group, and then sequentially replacing the hydrogens or other atoms with fluorine. However, this approach is generally considered less practical due to the harsh reaction conditions often required for such transformations and the potential for side reactions on the sensitive azetidine ring.

Strategies for Amine Group Introduction and Functionalization

The introduction of the amine group at the C3 position is a critical step in the synthesis of this compound. The strategy for this transformation is highly dependent on the nature of the intermediate.

Amination Protocols (e.g., reductive amination, nucleophilic displacement, C-N coupling)

Starting from the tertiary alcohol intermediate, 1-Boc-3-hydroxy-3-(trifluoromethyl)azetidine, the conversion of the hydroxyl group to an amine group is a challenging but feasible transformation. A direct Sₙ2 displacement of the hydroxyl group is difficult at a tertiary center. wordpress.comnih.gov Therefore, alternative methods are required.

One of the most promising methods is the Mitsunobu reaction . wikipedia.orgorganicreactions.orgorganic-chemistry.org This reaction allows for the conversion of an alcohol to a variety of nucleophilic products with inversion of stereochemistry. organicreactions.org In this case, the tertiary alcohol can be reacted with a nitrogen nucleophile like hydrazoic acid (HN₃) or a protected amine in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). organic-chemistry.orgchemistrysteps.com The use of hydrazoic acid would lead to an azide intermediate, which can then be reduced to the primary amine.

Another potential strategy involves the conversion of the tertiary alcohol to a good leaving group, followed by nucleophilic displacement with an amine or an amine surrogate. However, the steric hindrance at the tertiary center makes this approach challenging. nih.gov

Reductive amination is a common method for forming amines, but it is not directly applicable to the tertiary alcohol intermediate. It would require the initial oxidation of the alcohol back to the ketone, which would be a redundant step.

Protecting Group Strategies for Amine Functionality during Synthesis

Protecting groups are essential throughout the synthesis of this compound to prevent unwanted side reactions. google.com The most common protecting group for the azetidine nitrogen is the tert-butoxycarbonyl (Boc) group . This group is typically introduced early in the synthesis, for example, by starting with 1-Boc-3-azetidinone. sigmaaldrich.comchemicalbook.com The Boc group is stable to many reaction conditions, including the nucleophilic trifluoromethylation and the subsequent functionalization steps. It can be readily removed at the end of the synthesis under acidic conditions, for instance, with trifluoroacetic acid (TFA).

If the amine at C3 is introduced in a protected form, the choice of protecting group for this amine must be orthogonal to the Boc group on the azetidine nitrogen. This means that the two protecting groups can be removed selectively under different conditions. For example, a benzyl (B1604629) group could be used to protect the C3-amine, which can be removed by hydrogenolysis, a reaction that typically does not affect the Boc group.

Stereoselective Synthesis of Chiral this compound and its Enantiomers

The C3 position of this compound is a chiral center. Therefore, controlling the stereochemistry to obtain enantiomerically pure forms of the compound is a crucial aspect of its synthesis.

One approach to achieve stereoselectivity is through the use of chiral catalysts during the nucleophilic trifluoromethylation of 1-Boc-3-azetidinone. Chiral ligands can be used to coordinate to the trifluoromethylating agent or the substrate, thereby inducing facial selectivity in the addition to the ketone and leading to an enantioenriched tertiary alcohol intermediate.

Alternatively, a chiral auxiliary can be attached to the azetidine nitrogen instead of the achiral Boc group. nih.govacs.org This chiral auxiliary can direct the incoming trifluoromethyl group to one face of the ketone, leading to a diastereoselective trifluoromethylation. The chiral auxiliary can then be removed later in the synthesis.

Another strategy involves the resolution of the racemic tertiary alcohol intermediate. This can be achieved by reacting the racemic alcohol with a chiral resolving agent to form diastereomers that can be separated by chromatography or crystallization. Once the desired enantiomer of the alcohol is isolated, it can be carried forward to the final product with its stereochemistry controlled.

The conversion of the chiral tertiary alcohol to the amine via a Mitsunobu reaction generally proceeds with inversion of configuration . organicreactions.org This stereochemical outcome must be taken into account when planning the synthesis of a specific enantiomer of the final product.

Summary of Synthetic Strategies

The following table summarizes the key synthetic transformations and reagents discussed:

StepTransformationReagents and Methods
Trifluoromethylation Ketone to tertiary alcoholRuppert-Prakash reagent (TMSCF₃), HCF₃/KHMDS
Amine Introduction Tertiary alcohol to amineMitsunobu reaction (e.g., with HN₃, DEAD, PPh₃)
Protection Azetidine nitrogentert-Butoxycarbonyl (Boc) group
Stereocontrol Asymmetric synthesisChiral catalysts, chiral auxiliaries, resolution
Chiral Auxiliaries and Substrate-Controlled Stereoselection

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. In the context of synthesizing chiral azetidine derivatives, chiral auxiliaries are temporarily incorporated into the starting material to direct the formation of one enantiomer over the other. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from the synthesis of other chiral azetidines and trifluoromethylated amines. For instance, chiral oxazolidinones, such as those developed by Evans, have been widely used to direct stereoselective alkylations and other bond-forming reactions. google.com In a hypothetical approach, an achiral precursor to the azetidine ring could be appended with a chiral auxiliary. Subsequent diastereoselective trifluoromethylation and amination reactions would be directed by the chiral auxiliary.

Another relevant example is the use of chiral sulfinamides, like (R)-t-butanesulfinamide, which have proven effective in the synthesis of chiral amines. nih.gov This auxiliary can be condensed with a ketone precursor to form a chiral N-sulfinyl imine. Diastereoselective addition of a trifluoromethyl nucleophile to this imine would establish the desired stereocenter. Subsequent manipulation, including ring closure and removal of the auxiliary, would afford the chiral this compound. The stereochemical outcome is dictated by the chiral sulfinyl group, which effectively shields one face of the imine. nih.gov

Substrate-controlled stereoselection relies on the inherent chirality of the starting material to influence the stereochemistry of newly formed stereocenters. In the synthesis of azetidines, a chiral starting material, such as an amino acid derivative, can be used to construct the azetidine ring with a defined stereochemistry. For example, a multi-step synthesis starting from a chiral β-amino alcohol could be envisioned, where the existing stereocenter directs the stereochemical outcome of the ring-forming cyclization. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionTypical SubstrateReference
Evans OxazolidinonesAldol, AlkylationCarboxylic Acids google.com
(R)-t-ButanesulfinamideNucleophilic addition to iminesKetones nih.gov
CamphorsultamMichael Addition, AlkylationAcrylates, Carboxylic Acids google.com
Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This strategy employs a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer.

For the synthesis of this compound, asymmetric catalysis could be applied to key bond-forming steps, such as the formation of the C-CF3 or C-N bond. While specific catalytic asymmetric syntheses for this exact molecule are not prevalent in the literature, related transformations provide valuable insights. The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common method for preparing chiral α-trifluoromethyl amines. nih.gov This approach could be adapted to a precursor of the azetidine ring.

Another potential application of asymmetric catalysis is in the cyclization step itself. For instance, a gold-catalyzed intramolecular N-H insertion into an alkyne has been used to synthesize chiral azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov A similar catalytic strategy could potentially be developed for a precursor of this compound, where a chiral ligand on the metal catalyst would control the stereochemistry of the cyclization.

The development of biocatalysis also presents a promising avenue. Engineered enzymes, such as variants of cytochrome c552, have been utilized for the enantioselective synthesis of α-trifluoromethyl amines through asymmetric N-H carbene insertion reactions. nih.govrochester.edu This biocatalytic approach could be explored for the synthesis of chiral this compound, offering a highly selective and environmentally friendly alternative to traditional chemical catalysis.

Table 2: Asymmetric Catalysis for Related Transformations

Catalytic SystemReaction TypeProduct TypeEnantiomeric Excess (ee)Reference
Rhodium-bis(phosphine) complexHydrogenation of CF3-iminesChiral α-trifluoromethyl aminesUp to 99% nih.gov
Chiral Phosphoric AcidTransfer HydrogenationChiral α-trifluoromethyl aminesHigh nih.gov
Engineered Cytochrome c552N-H Carbene InsertionChiral α-trifluoromethyl amino estersUp to 99.5% nih.govrochester.edu
Gold(I) with Chiral LigandOxidative CyclizationChiral Azetidin-3-ones>98% nih.gov
Resolution Techniques for Enantiomeric Purity

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture is a common strategy to obtain the desired enantiomer. Resolution involves separating the enantiomers of a racemic compound.

One of the most widely used methods for the resolution of amines is the formation of diastereomeric salts. researchgate.net This involves reacting the racemic amine with a chiral acid, known as a resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. onyxipca.com Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. onyxipca.com

Another powerful technique for enantiomeric separation is chiral chromatography. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. As the racemic mixture passes through the chromatography column, one enantiomer is retained more strongly than the other, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral column is a common analytical and preparative technique for resolving enantiomers. nih.gov

While specific resolution protocols for this compound are not detailed in the literature, these established methods would be the primary approaches to explore for obtaining the enantiomerically pure compound from a racemic mixture.

Table 3: Common Chiral Resolving Agents for Amines

Resolving AgentChemical Class
(+)-Tartaric acidDicarboxylic acid
(-)-Mandelic acidα-Hydroxy carboxylic acid
(+)-Camphor-10-sulfonic acidSulfonic acid
(-)-Dibenzoyltartaric acidDicarboxylic acid derivative

Optimization of Reaction Conditions and Process Intensification in Synthesis

The efficiency and scalability of a synthetic route are critically dependent on the optimization of reaction conditions. This involves systematically varying parameters such as solvent, temperature, catalyst loading, and reaction time to maximize yield and purity while minimizing reaction time and waste.

Solvent Effects and Green Chemistry Principles

The choice of solvent can have a profound impact on a chemical reaction. Solvents can influence reaction rates, selectivity, and the solubility of reactants and products. In the synthesis of azetidines, polar aprotic solvents such as acetonitrile (B52724) and dimethylformamide (DMF) are often employed for cyclization reactions. researchgate.net However, in line with the principles of green chemistry, there is a growing emphasis on using more environmentally benign solvents. semanticscholar.org

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, this could involve:

Solvent Selection: Replacing hazardous solvents with greener alternatives like propylene (B89431) carbonate or cyclopentyl methyl ether. semanticscholar.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

For example, a study on the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines showed that the choice of solvent significantly affected the reaction outcome. While 1,2-dichloroethane (B1671644) (DCE) provided a good yield, exploring greener solvent alternatives would be a key aspect of process optimization. frontiersin.orgnih.gov

Table 4: Green Chemistry Considerations in Synthesis

PrincipleApplication in Synthesis
PreventionDesign syntheses to minimize waste.
Atom EconomyMaximize the incorporation of starting materials into the product.
Less Hazardous Chemical SynthesesUse and generate substances with little to no toxicity.
Designing Safer ChemicalsDesign chemical products to be effective yet have minimal toxicity.
Safer Solvents and AuxiliariesMinimize or avoid the use of auxiliary substances like solvents.
Design for Energy EfficiencyConduct reactions at ambient temperature and pressure.
Use of Renewable FeedstocksUse renewable rather than depleting raw materials.
Reduce DerivativesMinimize or avoid unnecessary derivatization.
CatalysisUse catalytic reagents over stoichiometric reagents.
Design for DegradationDesign chemical products to break down into innocuous products after use.
Real-time Analysis for Pollution PreventionMonitor and control reactions in real-time to prevent byproducts.
Inherently Safer Chemistry for Accident PreventionChoose substances and forms of substances that minimize the potential for accidents.

Catalyst Development and Ligand Design for Enhanced Efficiency

Catalysts play a crucial role in many modern synthetic transformations, and their development is key to improving reaction efficiency and selectivity. For the synthesis of chiral molecules like this compound, the design of chiral ligands for metal catalysts is of paramount importance.

In the context of asymmetric hydrogenation of trifluoromethyl-substituted imines, a variety of chiral phosphine ligands have been developed for transition metal catalysts like rhodium and iridium. nih.gov The electronic and steric properties of the ligand can be fine-tuned to achieve high enantioselectivity for a specific substrate.

For gold-catalyzed cyclizations, the choice of ligand on the gold(I) catalyst can influence the reactivity and stability of the catalytic species. nih.gov The development of new ligands that can promote the desired transformation with higher turnover numbers and turnover frequencies is an active area of research.

Furthermore, the development of organocatalysts, which are small organic molecules that can catalyze reactions without the need for a metal, has gained significant attention. google.com Chiral phosphoric acids and thiourea (B124793) derivatives have been shown to be effective catalysts for various asymmetric transformations leading to the formation of chiral amines. nih.gov The design of new and more efficient organocatalysts is a continuous effort in the field of asymmetric synthesis.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the final product and any synthetic intermediates are critical steps in ensuring the quality and purity of the target compound. A variety of techniques are employed, with the choice depending on the physical and chemical properties of the compound of interest.

Column chromatography is one of the most common methods for purifying organic compounds. frontiersin.orgnih.gov This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) as they are eluted with a mobile phase (a solvent or mixture of solvents). By carefully selecting the stationary and mobile phases, it is possible to separate the desired compound from unreacted starting materials, reagents, and byproducts.

Crystallization is another powerful purification technique, particularly for solid compounds. This method relies on the principle that most solid compounds are more soluble in a hot solvent than in a cold solvent. By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities in the solution.

Distillation is used to purify volatile liquids based on differences in their boiling points. For non-volatile or thermally sensitive compounds, techniques like extraction can be used to separate the product from a reaction mixture based on its solubility in different immiscible solvents.

For the final product, this compound, which is often isolated as a salt (e.g., dihydrochloride (B599025) or trifluoroacetate), purification may involve recrystallization from a suitable solvent system to obtain a highly pure, crystalline solid. The purity of the final compound and intermediates is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Currently, there are no established, dedicated synthetic routes published for this compound. However, based on known synthetic transformations for analogous azetidine derivatives and general organofluorine chemistry, plausible multi-step pathways can be proposed. These hypothetical routes primarily diverge from the point at which the key functional groups—the trifluoromethyl and the amine—are introduced onto the azetidine core.

Proposed Route 1: Trifluoromethylation of a 3-Oxoazetidine Precursor followed by Amination

This strategy hinges on the initial installation of the trifluoromethyl group onto a commercially available or readily synthesized azetidine ketone, followed by the conversion of the resulting tertiary alcohol into the desired amine. The key intermediate is a protected 3-hydroxy-3-(trifluoromethyl)azetidine.

The proposed synthetic sequence is as follows:

Trifluoromethylation of a Protected 3-Oxoazetidine: The synthesis would commence with a protected azetidin-3-one, such as N-Boc-azetidin-3-one. This precursor undergoes nucleophilic trifluoromethylation. A common and effective method involves the use of a nucleophilic trifluoromethyl source like the Ruppert-Prakash reagent (TMSCF₃) with a suitable fluoride initiator. This reaction is expected to yield tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate.

Activation of the Tertiary Alcohol: The hydroxyl group of the intermediate is a poor leaving group and must be activated for substitution. This is typically achieved by converting it into a sulfonate ester, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base.

Nucleophilic Substitution with an Azide Source: The activated alcohol is then displaced by an azide nucleophile, a reliable precursor to a primary amine. Sodium azide is a common reagent for this Sₙ2 reaction, which would lead to the formation of tert-butyl 3-azido-3-(trifluoromethyl)azetidine-1-carboxylate.

Reduction of the Azide: The azido group is subsequently reduced to the primary amine. This transformation can be accomplished through several high-yielding methods, including catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst) or the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis).

Deprotection: The final step involves the removal of the N-Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent) to yield the target compound, this compound, typically as a salt.

Table 1: Proposed Synthetic Route via Trifluoromethylation

Step Starting Material Reagents and Conditions Intermediate/Product
1 N-Boc-azetidin-3-one TMSCF₃, TBAF, THF tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate
2 tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate MsCl, Et₃N, CH₂Cl₂ tert-butyl 3-(methylsulfonyloxy)-3-(trifluoromethyl)azetidine-1-carboxylate
3 tert-butyl 3-(methylsulfonyloxy)-3-(trifluoromethyl)azetidine-1-carboxylate NaN₃, DMF tert-butyl 3-azido-3-(trifluoromethyl)azetidine-1-carboxylate
4 tert-butyl 3-azido-3-(trifluoromethyl)azetidine-1-carboxylate H₂, Pd/C, MeOH tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate
5 tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate TFA or HCl This compound

Proposed Route 2: Cyclization of a Pre-functionalized Acyclic Precursor

An alternative approach involves the construction of the azetidine ring from an acyclic precursor that already contains the necessary carbon backbone and functional groups. This strategy is analogous to methods used for synthesizing other substituted azetidines, such as 1-alkyl-2-(trifluoromethyl)azetidines. rsc.org

Synthesis of the Acyclic Backbone: This would likely start from a small, trifluoromethyl-containing building block which is elaborated into a γ-amino alcohol or γ-amino halide derivative bearing the trifluoromethyl group at the appropriate position.

Intramolecular Cyclization: The key step is the base-induced intramolecular cyclization (an Sₙ2 reaction) where the nitrogen atom displaces a leaving group (e.g., a halide or tosylate) at the γ-position to form the strained four-membered ring. The success of this step is highly dependent on the nature of the substituents.

Challenges and Future Directions in the Synthesis of this compound

The synthesis of this specific molecule is fraught with challenges that stem from the unique combination of its structural features.

Key Synthetic Challenges

Lack of Established Protocols: The most significant challenge is the complete absence of published and optimized synthetic procedures for this target. Researchers must rely on adapting methods from related, but distinct, molecules.

Installation of the Geminal Amino-Trifluoromethyl Center: The creation of a quaternary carbon atom on the strained azetidine ring is inherently difficult. This difficulty is compounded by the presence of two sterically and electronically demanding substituents. The strong electron-withdrawing nature of the trifluoromethyl group can deactivate adjacent positions and reduce the nucleophilicity of the nitrogen atom during cyclization steps, often necessitating the use of very strong bases like lithium hexamethyldisilazide (LiHMDS). rsc.org

Stability of Intermediates: The stability of key intermediates, particularly the tertiary alcohol formed after trifluoromethylation and the final geminal amino-trifluoromethylated product, may be low. The azetidine ring itself is susceptible to ring-opening under various conditions, especially harsh acidic or basic conditions that might be required for functional group interconversions.

Control of Regioselectivity and Stereochemistry: While the target molecule is achiral, any synthesis starting from or creating chiral centers in precursors would require careful control to avoid the formation of complex diastereomeric mixtures.

Future Research Directions

The challenges associated with synthesizing this compound highlight several areas for future research:

Development of a Robust and Scalable Synthesis: The primary goal is to develop and optimize a reliable synthetic route that can produce the title compound in sufficient quantities for further study and application. This would involve the systematic investigation of the proposed routes, including screening of reagents, solvents, and reaction conditions.

Novel Precursor Development: Research into novel acyclic or heterocyclic precursors that can be more efficiently converted to the target structure is warranted. For instance, developing a building block that already contains the C(CF₃)(NH₂) moiety before ring formation could circumvent the difficulties of installing these groups on a pre-formed azetidine ring.

Catalytic Methods: The exploration of modern catalytic methods could provide more elegant and efficient solutions. This could include developing a catalytic protocol for the direct trifluoromethylation of a 3-aminoazetidine derivative or the direct amination of a 3-trifluoromethylazetidine precursor. Intermolecular sp³-C–H amination is an emerging technology that could potentially be adapted for this purpose. researchgate.net

Flow Chemistry Applications: Given the potential for unstable intermediates and the use of hazardous reagents (like azides), employing flow chemistry could offer significant advantages in terms of safety, control over reaction parameters, and scalability.

The synthesis of this compound represents a significant, unsolved challenge in synthetic organic chemistry. Overcoming these hurdles will not only provide access to a novel and potentially valuable chemical entity but will also contribute to the broader field of strained ring and organofluorine chemistry.

Advanced Structural Characterization and Spectroscopic Analysis of 3 Trifluoromethyl Azetidin 3 Amine

High-Resolution Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 3-(Trifluoromethyl)azetidin-3-amine in solution. By probing the magnetic properties of atomic nuclei, a detailed picture of the molecular framework, including connectivity and stereochemistry, can be assembled. A multi-nuclear approach, examining ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei, is essential for a complete characterization.

Proton (¹H), Carbon (¹³C), Nitrogen (¹⁵N), and Fluorine (¹⁹F) NMR Analysis

The analysis of one-dimensional NMR spectra provides the initial and most fundamental structural information. Each unique chemical environment for a given nucleus results in a distinct signal, or resonance, in the spectrum. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals offer a wealth of structural data.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. The two methylene (B1212753) (CH₂) groups of the azetidine (B1206935) ring are chemically equivalent and would likely appear as a single resonance. However, due to proton-proton coupling, this signal would be a singlet. The amine (NH₂) and the azetidine (NH) protons would also produce distinct signals, which may be broadened and are exchangeable with deuterium (B1214612) oxide (D₂O).

Carbon (¹³C) NMR: The ¹³C NMR spectrum will show distinct signals for each carbon environment. The carbon atom bonded to the trifluoromethyl and amine groups (C3) would be significantly deshielded and is expected to show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The two equivalent methylene carbons (C2 and C4) of the azetidine ring would appear as a single resonance. The trifluoromethyl carbon itself will also be observable as a quartet due to one-bond carbon-fluorine coupling.

Nitrogen (¹⁵N) NMR: While less commonly acquired due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, an ¹⁵N NMR spectrum would provide valuable information. Two signals would be expected: one for the primary amine nitrogen and another for the secondary amine nitrogen of the azetidine ring.

Fluorine (¹⁹F) NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single, sharp resonance would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely appear as a singlet in a proton-decoupled spectrum.

Nucleus Expected Chemical Shift (δ) ppm (Theoretical) Expected Multiplicity Assignment
¹H~3.5 - 4.0SingletCH₂ (azetidine ring)
¹H~1.5 - 2.5Broad SingletNH₂ (amine)
¹H~2.0 - 3.0Broad SingletNH (azetidine ring)
¹³C~60 - 70Quartet (J ≈ 280-300 Hz)CF₃
¹³C~50 - 60Quartet (J ≈ 30-40 Hz)C-CF₃
¹³C~40 - 50TripletCH₂ (azetidine ring)
¹⁹F~ -70 to -80SingletCF₃

Interactive Data Table: The table above summarizes the predicted NMR data for this compound.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the atomic connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the azetidine NH proton and the adjacent CH₂ protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would definitively link the proton signal of the azetidine CH₂ groups to their corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. Key expected correlations would include those between the protons of the CH₂ groups and the quaternary carbon (C3), as well as the trifluoromethyl carbon. Correlations between the amine protons and C3 would also be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. In this relatively rigid ring system, NOESY could help to confirm through-space interactions between the protons of the azetidine ring.

Elucidation of Fluorine-19 NMR Chemical Shift Patterns and Coupling Constants within Azetidine Ring Systems

The chemical shift of the ¹⁹F nuclei in this compound is influenced by the electronic environment of the azetidine ring. The electron-withdrawing nature of the nitrogen atoms and the ring strain would affect the shielding of the fluorine nuclei. The single resonance for the CF₃ group is a hallmark of its free rotation. While no direct fluorine-proton coupling is expected to be prominent due to the number of intervening bonds, long-range couplings (e.g., ⁴JHF) might be observable with high-resolution instrumentation, appearing as a slight broadening or fine splitting of the ¹⁹F signal.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is crucial for confirming the molecular weight and deducing structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry, often using techniques like electrospray ionization (ESI) or chemical ionization (CI), would be used to determine the exact mass of the protonated molecule, [M+H]⁺. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula (C₄H₇F₃N₂), distinguishing it from other potential isobaric compounds.

Ion Formula Calculated Monoisotopic Mass (Da)
[M+H]⁺C₄H₈F₃N₂⁺141.0634

Interactive Data Table: The table above shows the expected exact mass for the protonated molecular ion of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation and Isomer Differentiation

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion ([M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, key predicted fragmentation pathways would include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a fragment ion at m/z 124.0559.

Loss of the trifluoromethyl radical (•CF₃): This would result in a fragment ion at m/z 72.0553, corresponding to the remaining azetidine-3-amine radical cation.

Ring opening and fragmentation: The strained azetidine ring could undergo cleavage, leading to smaller fragment ions characteristic of the ring structure. For example, the loss of etheneimine (C₂H₅N) from the ring could occur.

The specific fragmentation pattern would be instrumental in confirming the position of the trifluoromethyl and amine groups on the azetidine ring, thereby differentiating it from other potential isomers.

Ion Mobility Spectrometry (IMS) for Conformational Analysis in the Gas Phase

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique for probing the gas-phase structures of ions. nih.gov In IMS-MS, ions are separated based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. researchgate.net This separation provides a collision cross-section (CCS) value, which is a measure of the ion's average rotational area and is indicative of its conformation.

For a molecule like this compound, IMS-MS can distinguish between different conformers that may exist in the gas phase. lcms.cz For instance, puckering of the azetidine ring or rotation of the trifluoromethyl group could lead to distinct conformers with different CCS values. The presence of a trifluoromethyl group is known to decrease the CCS of a molecule compared to its non-fluorinated counterparts of similar mass, a phenomenon that can be used to filter for and identify fluorinated compounds in complex mixtures. waters.comthermofisher.com

The analysis of this compound by IMS-MS would involve the generation of its protonated ion, [M+H]+, typically by electrospray ionization (ESI). The resulting ions would then be introduced into the ion mobility cell. The arrival time distribution at the detector would reveal the number of stable conformers and their relative abundances in the gas phase. By coupling IMS with tandem mass spectrometry (MS/MS), it would be possible to fragment the conformer-separated ions to gain further structural insights.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and probe molecular structure. spectroscopyonline.comeurjchem.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its functional groups. The amine (N-H) stretching vibrations would appear in the region of 3300-3500 cm⁻¹, while the C-H stretches of the azetidine ring would be observed around 2850-3000 cm⁻¹. The highly polar C-F bonds of the trifluoromethyl group give rise to strong IR absorptions, typically in the 1000-1400 cm⁻¹ range. The azetidine ring itself has characteristic ring puckering and breathing modes at lower frequencies.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the C-C and C-N bonds of the azetidine skeleton, as well as the symmetric stretching of the CF₃ group, which might be weak in the IR spectrum. The combination of both techniques provides a more complete vibrational assignment. eurjchem.com

Table 1: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Amine (N-H)Stretching3300 - 3500Medium to StrongWeak
Azetidine (C-H)Stretching2850 - 3000MediumStrong
Trifluoromethyl (C-F)Asymmetric Stretch~1280Very StrongWeak
Trifluoromethyl (C-F)Symmetric Stretch~1150StrongMedium
Azetidine RingPuckering/Breathing< 1000MediumMedium
C-NStretching1000 - 1250MediumMedium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide detailed information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice.

As specific crystallographic data for this compound is not publicly available, we refer to a closely related analogue, (2R,3R)-1-benzyl-3-(4-bromophenyl)-2-(trifluoromethyl)azetidin-3-ol, whose crystal structure has been determined. nih.gov This analogue shares the key features of an azetidine ring with a trifluoromethyl group.

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

The X-ray crystallographic analysis of the analogue would provide precise measurements of all bond lengths and angles. For instance, the C-C and C-N bond lengths within the azetidine ring would be determined, as well as the C-C and C-F bonds of the trifluoromethyl group. The bond angles would reveal the geometry around each atom, including the puckering of the four-membered ring. Torsion angles would define the conformation of the ring and the rotational position of the trifluoromethyl group relative to the ring.

Table 2: Representative Bond Lengths and Angles from a Trifluoromethyl-Azetidine Analogue

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond LengthC(ring)C(ring)~1.55 Å
Bond LengthC(ring)N(ring)~1.48 Å
Bond LengthC(ring)C(CF3)~1.52 Å
Bond LengthC(CF3)F~1.34 Å
Bond AngleC(ring)N(ring)C(ring)~90°
Bond AngleFC(CF3)F~107°
Torsion AngleHC(ring)C(ring)H

Note: These are typical values and the actual experimental values would be obtained from the crystallographic information file (CIF) for the specific compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding networks, fluorophilic interactions)

The crystal structure reveals how molecules are arranged in the solid state, which is governed by intermolecular interactions. For this compound, hydrogen bonding involving the amine group (N-H···N or N-H···F) would be a dominant interaction. The trifluoromethyl group can also participate in so-called "fluorophilic interactions" (F···F contacts) and weak C-H···F hydrogen bonds, which can influence the crystal packing. The analysis of the crystal structure of the azetidinol (B8437883) analogue would detail the hydrogen bonding network formed by the hydroxyl group and any other intermolecular contacts.

Absolute Configuration Determination (if chiral)

Since this compound has a chiral center at the C3 position, it exists as a pair of enantiomers. X-ray crystallography can be used to determine the absolute configuration of a chiral molecule, provided that a single enantiomer is crystallized and the data is of sufficient quality. nih.govresearchgate.net The most common method relies on the anomalous dispersion of X-rays by the atoms in the crystal. nih.gov The Flack parameter, derived from the refinement of the crystallographic data, is used to confidently assign the absolute stereochemistry. A value close to 0 for a given enantiomer confirms the assignment, while a value near 1 indicates that the opposite enantiomer is present. researchgate.net

Conformational Analysis of the Azetidine Ring System and Trifluoromethyl Group Rotation

The four-membered azetidine ring is not planar but exists in a puckered conformation to relieve ring strain. The degree of puckering and the preferred conformation (which substituent is in an axial or equatorial-like position) can be determined from the torsion angles obtained from X-ray crystallography. The presence of the bulky trifluoromethyl group at the 3-position will significantly influence the puckering of the azetidine ring.

Furthermore, the rotation of the trifluoromethyl group around the C-C bond is another conformational feature. While rotation is generally free, there may be a preferred staggered or eclipsed conformation in the solid state due to crystal packing forces. The torsion angles involving the fluorine atoms, as determined by X-ray crystallography, would reveal this preferred orientation.

Gas-Phase Conformational Studies

In the absence of solvent effects, the intrinsic conformational preferences of a molecule can be determined. For the azetidine ring system, a key structural feature is its non-planar, puckered conformation. Gas-phase electron diffraction (GED) studies on the parent azetidine molecule have established that it adopts a puckered conformation with a dihedral angle of approximately 37°. rsc.org This puckering alleviates torsional strain associated with a planar arrangement of the four-membered ring.

For this compound, the puckered nature of the azetidine ring is expected to be maintained. The substituents at the C3 position, the trifluoromethyl (CF3) group and the amino (NH2) group, will introduce additional steric and electronic considerations that influence the precise puckering angle and the preferred orientation of these substituents.

Two primary puckered conformations can be envisioned: one where the C3 substituents are in a pseudo-axial orientation and another where they are in a pseudo-equatorial orientation relative to the approximate plane of the ring. Computational modeling, a powerful tool for predicting gas-phase structures, would be essential to determine the relative energies of these conformers. nih.govnih.gov The bulky and electron-withdrawing trifluoromethyl group, in particular, would likely play a dominant role in dictating the conformational equilibrium. Studies on other fluorinated compounds have shown that fluorine substitution can significantly alter conformational preferences. dtic.mil

Furthermore, intramolecular hydrogen bonding between the amino group and the nitrogen atom of the azetidine ring, or potentially with the fluorine atoms of the trifluoromethyl group, could stabilize certain conformations. The presence and strength of such interactions would be highly dependent on the specific geometry of the conformers.

A summary of expected key structural parameters for the puckered conformations of this compound, based on data from related azetidine systems, is presented in Table 1.

Table 1: Predicted Gas-Phase Conformational Parameters for this compound

ParameterPredicted Value RangeBasis of Prediction
Ring Puckering Angle (dihedral)30-40°Based on gas-phase electron diffraction of azetidine. rsc.org
C-N Bond Length (ring)1.45-1.49 ÅTypical values for azetidine and its derivatives. rsc.org
C-C Bond Length (ring)1.54-1.58 ÅTypical values for azetidine and its derivatives. rsc.org
C-CF3 Bond Length1.48-1.52 ÅTypical C-CF3 bond lengths in aliphatic systems.
C-NH2 Bond Length1.45-1.49 ÅTypical C-N bond lengths for primary amines.
Relative Energy (Axial vs. Equatorial)Dependent on steric and electronic effectsTo be determined by computational chemistry.

Note: These values are predictions based on analogous structures and require experimental or high-level computational verification for this compound.

Solution-Phase Conformational Dynamics via Dynamic NMR and Spectroscopic Probes

In solution, the conformational landscape of this compound is further complicated by interactions with the solvent. The dynamic nature of the azetidine ring, specifically ring inversion and nitrogen inversion, can be probed using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov

The azetidine ring can undergo a puckering inversion, where the ring flips between two equivalent (or non-equivalent in the case of substitution) puckered conformations. Simultaneously, the nitrogen atom can undergo pyramidal inversion. For the parent azetidine, the barrier to nitrogen inversion has been a subject of both experimental and theoretical investigation. acs.org

For this compound, the substituents at C3 will influence the energy barriers for both ring and nitrogen inversion. The bulky trifluoromethyl group is expected to raise the energy barrier for ring inversion. The equilibrium between the pseudo-axial and pseudo-equatorial conformers will be solvent-dependent, with polar solvents potentially favoring the conformer with the larger dipole moment.

Dynamic NMR experiments, such as variable temperature NMR, can be employed to determine the coalescence temperature for specific proton or carbon signals that are sensitive to the conformational exchange. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the conformational process can be calculated. This provides quantitative information about the flexibility of the azetidine ring in solution.

Spectroscopic probes, such as those that rely on the Nuclear Overhauser Effect (NOE), can provide through-space distance information between protons, helping to elucidate the predominant conformation in solution. For example, the observation of an NOE between a proton on the CF3 group and a proton on the azetidine ring would provide evidence for a specific spatial arrangement. mdpi.com

Table 2 presents hypothetical dynamic NMR data for the ring inversion of this compound, illustrating the type of information that could be obtained from such studies.

Table 2: Hypothetical Dynamic NMR Data for Ring Inversion of this compound in a Given Solvent

ParameterHypothetical ValueSignificance
Coalescence Temperature (Tc)-20 °CTemperature at which signals from interconverting conformers merge.
Chemical Shift Difference (Δν)50 HzDifference in resonance frequency of a nucleus in the two conformers.
Rate Constant at Tc (k)111 s⁻¹Rate of conformational exchange at the coalescence temperature.
Free Energy of Activation (ΔG‡)12 kcal/molEnergy barrier for the ring inversion process.

Note: This data is illustrative and the actual values would need to be determined experimentally.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives

If this compound is resolved into its enantiomers, or if a chiral substituent is introduced elsewhere on the molecule, the resulting chiral derivatives will exhibit chiroptical properties that can be investigated using Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy. These techniques provide detailed three-dimensional structural information. ualberta.canih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netnih.gov The resulting spectrum is highly sensitive to the absolute configuration and the conformational preferences of the molecule in solution. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for different enantiomers and conformers, the absolute configuration of the chiral center can be unambiguously determined. The vibrational modes involving the chiral center and the trifluoromethyl and amino groups are expected to give rise to characteristic VCD signals.

ECD spectroscopy, which measures the differential absorption of left and right circularly polarized ultraviolet-visible light, provides information about the electronic transitions within the chiral molecule. While the azetidine ring itself does not have strong chromophores in the near-UV region, the presence of other chromophoric groups in a derivative would allow for ECD analysis. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the molecule.

For a chiral derivative of this compound, computational modeling would be used to predict the VCD and ECD spectra for the (R) and (S) enantiomers. A comparison of these theoretical spectra with the experimentally measured spectra would allow for the definitive assignment of the absolute configuration.

Table 3 outlines the expected chiroptical properties for a chiral derivative of this compound.

Table 3: Predicted Chiroptical Properties for a Chiral Derivative of this compound

Spectroscopic TechniqueExpected InformationKey Vibrational/Electronic Transitions
Vibrational Circular Dichroism (VCD)Absolute configuration, solution-phase conformation.C-H, N-H, C-F stretching and bending modes.
Electronic Circular Dichroism (ECD)Absolute configuration of chromophore-containing derivatives.n → σ* and σ → σ* transitions of the amine and azetidine; transitions of any additional chromophores.

Note: The specific spectral features would be dependent on the exact structure of the chiral derivative.

Computational Chemistry and Theoretical Investigations of 3 Trifluoromethyl Azetidin 3 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

The foundational aspect of understanding any molecule lies in determining its most stable three-dimensional arrangement and the distribution of electrons within it. Quantum chemical calculations are the primary tools for obtaining this information with a high degree of accuracy.

Density Functional Theory (DFT) Studies of Ground State Structures and Energy Minimization

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost. For 3-(Trifluoromethyl)azetidin-3-amine, DFT calculations are crucial for predicting its ground-state geometry. These calculations involve exploring the potential energy surface of the molecule to find the arrangement of atoms that corresponds to the lowest energy, known as the global minimum.

The presence of both an amine (-NH2) and a trifluoromethyl (-CF3) group on the same carbon atom of the azetidine (B1206935) ring introduces significant steric and electronic effects. DFT calculations can precisely model the interplay of these groups, predicting key geometric parameters. For instance, the puckering of the four-membered azetidine ring is a critical feature. Theoretical studies on similar azetidine systems suggest that the degree of puckering is influenced by the nature of the substituents. The bulky trifluoromethyl group and the amine group likely dictate a specific puckered conformation to minimize steric strain.

While specific experimental data for this compound is not available, representative optimized geometric parameters can be predicted based on DFT calculations on analogous structures.

ParameterPredicted Value
C2-N1-C4 Bond Angle~88-90°
C2-C3-C4 Bond Angle~85-87°
C-N Bond Length (ring)~1.47-1.49 Å
C-C Bond Length (ring)~1.54-1.56 Å
C-CF3 Bond Length~1.52-1.54 Å
C-NH2 Bond Length~1.45-1.47 Å
Ring Puckering Angle15-25°

Note: These are representative values based on DFT calculations of similar substituted azetidines and are intended for illustrative purposes.

Ab Initio Methods for Higher-Level Calculations and Benchmarking

For even greater accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally expensive, provide benchmark-quality data for the electronic structure and energy of the molecule.

These higher-level calculations are particularly useful for refining the results obtained from DFT and for providing a more accurate picture of the electron correlation effects, which are significant in a molecule with multiple lone pairs and highly polar bonds like the C-F bonds. Ab initio calculations can provide a more precise determination of properties like dipole moment and polarizability, which are governed by the electronic distribution.

Conformational Energy Landscape Analysis and Interconversion Pathways

The azetidine ring is not planar and can exist in different puckered conformations. Furthermore, rotation around the C-N and C-C single bonds allows for various conformers. Understanding the relative energies of these conformers and the energy barriers for their interconversion is crucial for predicting the molecule's dynamic behavior.

Computational methods can map out the conformational energy landscape of this compound. This involves systematically changing the key dihedral angles of the molecule and calculating the energy at each point. The results can be visualized as a potential energy surface, with valleys representing stable conformers and mountain passes representing the transition states for their interconversion.

The two primary puckered conformations of the azetidine ring, often termed "axial" and "equatorial" based on the position of a substituent relative to the ring's pseudo-plane, are of particular interest. For this compound, the relative stability of conformers where the trifluoromethyl group is in an axial versus an equatorial-like position would be a key finding from such an analysis. It is generally expected that the bulkier trifluoromethyl group would prefer the equatorial position to minimize steric interactions with the rest of the ring.

ConformerRelative Energy (kcal/mol)
Equatorial-CF30.0 (Reference)
Axial-CF32.0 - 4.0

Note: These are hypothetical relative energies to illustrate the expected trend. The actual values would require specific calculations.

Reactivity Prediction and Reaction Mechanism Studies

Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction. By calculating the energies of reactants, products, and transition states, chemists can understand reaction pathways, rates, and selectivity.

Transition State Calculations for Synthetic Pathways and Transformations

For any chemical transformation involving this compound, computational chemists can locate the transition state—the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy, which is directly related to the reaction rate.

For example, in a potential N-alkylation reaction of the azetidine nitrogen, DFT calculations could be used to model the approach of an alkylating agent and locate the SN2 transition state. This would provide insights into the feasibility and kinetics of such a reaction. Similarly, reactions involving the amine group, such as acylation or Schiff base formation, can be studied computationally to predict their energetic profiles.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Many reactions can potentially occur at different sites on a molecule (regioselectivity) or lead to different stereoisomeric products (stereoselectivity). Computational methods can be invaluable in predicting these outcomes.

In the case of this compound, the nitrogen of the azetidine ring and the nitrogen of the amine group are both potential nucleophilic sites. Computational analysis of the electron density and frontier molecular orbitals (HOMO and LUMO) can help predict which nitrogen is more likely to react with an electrophile. The calculated charge distribution would likely show the amine nitrogen to be more electron-rich and thus more nucleophilic, though steric hindrance from the adjacent trifluoromethyl group could play a significant role.

Furthermore, if a chiral center is formed during a reaction, computational modeling of the different diastereomeric transition states can predict which stereoisomer will be the major product. This is particularly relevant for designing stereoselective syntheses of derivatives of this compound.

Reactivity and Derivatization Chemistry of 3 Trifluoromethyl Azetidin 3 Amine

Nucleophilic Reactivity of the Primary Azetidine (B1206935) Amine Group

The primary amine at the C3 position is the most reactive nucleophilic center of the molecule. However, its reactivity is attenuated compared to a simple alkyl amine. The introduction of a trifluoromethyl group on the same carbon atom (the α-position) to an amine can result in a significant decrease in the amine's basicity, often by approximately two pKa units. nih.gov This reduced basicity translates to lower nucleophilicity, which can influence reaction rates and conditions required for derivatization.

Acylation and Sulfonylation Reactions

The primary amine of 3-(trifluoromethyl)azetidin-3-amine readily undergoes acylation and sulfonylation when treated with corresponding acyl halides or sulfonyl chlorides. These reactions typically proceed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to scavenge the generated acid (HCl). youtube.combeilstein-journals.org The products are stable amides and sulfonamides, respectively. The formation of sulfonamides from nitrogen nucleophiles is a common strategy in medicinal chemistry. beilstein-journals.org

Reactant 1 Reagent Base Product
This compound Acetyl chloride Triethylamine N-(3-(Trifluoromethyl)azetidin-3-yl)acetamide
This compound Benzoyl chloride Pyridine N-(3-(Trifluoromethyl)azetidin-3-yl)benzamide
This compound p-Toluenesulfonyl chloride Triethylamine N-(3-(Trifluoromethyl)azetidin-3-yl)-4-methylbenzenesulfonamide

Table 1: Representative Acylation and Sulfonylation Reactions

Alkylation Reactions and Quaternization

Alkylation of the primary amine can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. Depending on the stoichiometry of the alkylating agent, mono- and di-alkylation can occur, leading to secondary and tertiary amines, respectively. Exhaustive alkylation with an excess of a reactive alkyl halide like methyl iodide will lead to the formation of a quaternary ammonium (B1175870) salt.

Reactant 1 Reagent (Excess) Solvent Product
This compound Methyl iodide Acetonitrile (B52724) 3-(Trifluoromethyl)-N,N,N-trimethylazetidin-3-aminium iodide
This compound Benzyl (B1604629) bromide DMF N,N-Dibenzyl-3-(trifluoromethyl)azetidin-3-amine

Table 2: Representative Alkylation and Quaternization Reactions

Formation of Schiff Bases, Imines, and Enamines

The primary amine can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.org This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. youtube.com The reaction is reversible, and the position of the equilibrium can be influenced by removing water from the reaction mixture. youtube.com

Reactant 1 Carbonyl Compound Catalyst Product (Imine)
This compound Benzaldehyde Acetic acid (E)-N-Benzylidene-3-(trifluoromethyl)azetidin-3-amine
This compound Acetone p-Toluenesulfonic acid N-(Propan-2-ylidene)-3-(trifluoromethyl)azetidin-3-amine

Table 3: Representative Schiff Base (Imine) Formation Reactions

Amide and Urethane Formation

Beyond the use of acyl chlorides, amides can be formed directly from carboxylic acids using peptide coupling reagents. acs.org Reagents like HATU, HBTU, or EDC activate the carboxylic acid to facilitate the attack by the amine. This method is particularly useful for more complex or sensitive substrates. youtube.com Urethanes (or carbamates) are synthesized by reacting the amine with chloroformates, such as ethyl chloroformate, typically in the presence of a base.

Reactant 1 Reagent Coupling Agent/Base Product
This compound Benzoic Acid HATU, DIPEA N-(3-(Trifluoromethyl)azetidin-3-yl)benzamide
This compound Ethyl Chloroformate Triethylamine Ethyl (3-(trifluoromethyl)azetidin-3-yl)carbamate
This compound Boc Anhydride (B1165640) Triethylamine tert-Butyl (3-(trifluoromethyl)azetidin-3-yl)carbamate

Table 5: Amide and Urethane Formation

Reactivity of the Azetidine Ring System

The azetidine ring is a four-membered heterocycle possessing significant ring strain (approx. 25.4 kcal/mol). rsc.org This strain makes it more reactive than five-membered pyrrolidines but more stable and easier to handle than three-membered aziridines. rsc.org The ring nitrogen is a secondary amine and is also nucleophilic, though its reactivity is sterically hindered and electronically influenced by the substituents at C3.

The electron-withdrawing nature of the trifluoromethyl group can reduce the nucleophilicity of the ring nitrogen. rsc.org However, it can still undergo reactions such as acylation, sulfonylation, and alkylation under appropriate conditions.

A key aspect of the reactivity of trifluoromethylated azetidines is their propensity for ring-opening reactions. nih.gov Studies on 1-alkyl-2-(trifluoromethyl)azetidines have shown that after quaternization of the ring nitrogen (e.g., with an alkyl halide), the ring becomes activated towards nucleophilic attack. nih.govresearchgate.net This attack occurs regiospecifically at the C4 position, leading to the formation of substituted α-(trifluoromethyl)amines. nih.gov While specific studies on the 3-amino-3-trifluoromethyl isomer are not widely reported, a similar reactivity pattern can be anticipated, where quaternization of the ring nitrogen would facilitate a nucleophilic ring-opening at either C2 or C4, relieving the ring strain. The regioselectivity of such an opening would be influenced by the electronic and steric effects of the C3 substituents.

Ring-Opening Reactions and Rearrangements under Various Conditions

The azetidine ring is susceptible to cleavage under various conditions due to inherent ring strain. This reactivity is further influenced by the substitution pattern on the ring.

Acid-Catalyzed Ring-Opening : In the presence of strong acids, such as concentrated sulfuric acid, the azetidine ring can undergo cleavage. For example, heating a related azetidine derivative in the presence of H₂SO₄ leads to a linear amine. This process is often temperature-dependent. The high basicity of the nitrogen atom can be quenched by acid catalysts, which in turn activate the epoxide for ring-opening. nih.govfrontiersin.org

Nucleophilic Ring-Opening : The azetidine ring can be opened by various nucleophiles. For instance, reaction with sodium azide (B81097) in a polar aprotic solvent like DMF can lead to the formation of an azide-functionalized open-chain derivative. The regioselectivity of nucleophilic attack is a key consideration in these reactions. In the case of 2-(trifluoromethyl)azetidines, quaternization followed by treatment with nucleophiles such as oxygen, nitrogen, carbon, sulfur, and halogen nucleophiles results in regiospecific ring opening at the C4 position of the intermediate azetidinium salt. researchgate.net

Strain-Release Reactions : Highly strained bicyclic systems containing an azetidine ring, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, undergo strain-release reactions with reagents like benzyl chloroformate or trifluoroacetic anhydride to yield substituted azetidines. dntb.gov.uaresearchgate.net For instance, the reaction of 2-(trifluoromethyl)azabicyclo[1.1.0]butane with trifluoroacetic anhydride, followed by basic workup, yields 2-(trifluoromethyl)azetidin-3-ol. nih.gov

The stability of the azetidine ring can be enhanced by using protecting groups, such as the tert-butoxycarbonyl (Boc) group, on the nitrogen atom and by carefully selecting solvents. Polar aprotic solvents can help stabilize intermediates and reduce the likelihood of nucleophilic attack.

Ring-Expansion Reactions to Five- or Six-membered Rings

Ring-expansion reactions provide a valuable synthetic route from four-membered azetidines to larger, pharmaceutically relevant five- and six-membered nitrogen-containing heterocycles like pyrrolidines and piperidines.

Via Bicyclic Azetidinium Intermediates : A common strategy for ring expansion involves the formation of a bicyclic azetidinium intermediate. researchgate.net These intermediates can be transformed into larger rings. For example, the reaction of 3-methylene-azetidines with α-diazo pyrazoamides in the presence of a chiral cobalt(II) complex can lead to quaternary prolineamide derivatives through a formal researchgate.net-sigmatropic rearrangement of an ammonium ylide. researchgate.net

From Aziridine (B145994) Precursors : Ring expansion can also be achieved starting from aziridine derivatives. For example, some ring-expansion reactions involving (trifluoromethyl)aziridine carboxylic acid derivatives have been reported to produce 2-(trifluoromethyl)azetidines. nih.gov

Intramolecular Cyclization : The reaction of aziridines with malonic esters in the presence of a base can lead to a five-membered pyrrolidone derivative through nucleophilic ring-opening followed by intramolecular cyclization. youtube.com

Table 1: Examples of Ring-Expansion Reactions

Starting MaterialReagent/CatalystProductReaction TypeReference
3-Methylene-azetidineα-Diazo pyrazoamide, Chiral Co(II) complexQuaternary prolineamide researchgate.net-Sigmatropic rearrangement researchgate.net
(Trifluoromethyl)aziridine carboxylic acid derivativeNot specified2-(Trifluoromethyl)azetidineRing expansion nih.gov
AziridineMalonic ester, BasePyrrolidone derivativeNucleophilic ring-opening and cyclization youtube.com

Functionalization of the Azetidine Ring Hydrogens

Direct functionalization of the C-H bonds of the azetidine ring is a challenging but powerful method for introducing molecular complexity.

Recent advances have demonstrated that azetidine sulfonyl fluorides can serve as precursors to carbocations under mild thermal conditions. These reactive intermediates can then be coupled with a wide range of nucleophiles, enabling the synthesis of 3-aryl-3-substituted azetidines. nih.gov For example, reacting a protected azetidine sulfonyl fluoride (B91410) with morpholine (B109124) in the presence of a base results in a defluorosulfonylation reaction to form a new C-N bond. The protecting group can then be removed to provide a handle for further derivatization. nih.gov

Influence of the Trifluoromethyl Group on Reaction Kinetics and Thermodynamics

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group that significantly influences the physicochemical properties and reactivity of molecules. mdpi.com

Increased Lipophilicity and Metabolic Stability : The CF₃ group enhances the lipophilicity of a molecule, which can improve its membrane permeability and in vivo transport. mdpi.com The carbon-fluorine bond is exceptionally strong, contributing to high metabolic stability. mdpi.com

Electronic Effects on Reactivity : The inductive effect of the CF₃ group can impact reaction kinetics. For instance, in trifluoromethyl-substituted imines, the electron-withdrawing nature of the CF₃ group can hinder the coordination of a catalyst. nih.gov In the context of ring-opening reactions of three-membered heterocycles, the addition of electron-withdrawing substituents can significantly lower the activation energy. nih.gov While aziridines are generally less reactive towards ring-opening than epoxides, the presence of electron-withdrawing groups can tune their reactivity to be comparable or even greater. nih.gov

Steric Considerations : The CF₃ group is sterically demanding, which can influence the stereochemical outcome of reactions. It is often considered a bioisostere for a chlorine atom due to their similar steric requirements. mdpi.com

Metal-Catalyzed Coupling Reactions Involving Derivatives of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and derivatives of this compound can participate in these transformations.

Palladium catalysis is widely used for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. rsc.orgmdpi.com

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound with an organohalide. Derivatives of this compound, when appropriately functionalized with a halide or a boronic acid/ester, can participate in Suzuki-Miyaura couplings. For example, trifluoromethyl-substituted pyridylboronic acids and pyrazolylboronic esters have been successfully coupled with heteroaryl halides in the presence of a palladium catalyst to yield complex biaryl systems. nih.gov The use of highly hindered phosphine (B1218219) ligands like BrettPhos can facilitate the reductive elimination step in the catalytic cycle, which is often crucial for the success of these reactions. beilstein-journals.org

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Palladium catalysts with specialized ligands like BrettPhos and RuPhos have shown broad applicability in coupling functionalized primary and secondary amines with aryl and heteroaryl halides. rsc.org This methodology could be applied to couple this compound with various aryl or heteroaryl halides.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeSubstratesCatalyst SystemProduct TypeReference
Suzuki-MiyauraTrifluoromethyl-substituted pyrazolylboronic ester, Heteroaryl halidePd catalystHeteroaryl-3-(trifluoromethyl)pyrazole nih.gov
Suzuki-MiyauraEnantiomerically enriched potassium β-trifluoroboratoamides, Aryl/Hetaryl chloridesPd catalystChiral β-aryl/hetaryl amides nih.gov
Buchwald-HartwigPrimary/Secondary amine, Aryl/Heteroaryl halidePd with BrettPhos or RuPhosAryl/Heteroaryl amine rsc.org

Besides palladium, other transition metals like copper, gold, and silver are also employed in various catalytic transformations.

Copper-Catalyzed Reactions : Copper catalysts have been used for the trifluoromethylation of anilines, where a directing group can be used to install the trifluoromethyl group at the ortho position. beilstein-journals.orgnih.gov Copper is also effective in mediating the fluorination of aryl potassium trifluoroborates. beilstein-journals.org

Gold-Catalyzed Cyclizations : Gold catalysts can promote the oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones. This reaction proceeds through a reactive α-oxogold carbene intermediate. nih.gov

Lanthanide-Catalyzed Reactions : Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. nih.govfrontiersin.org Computational studies suggest that the lanthanide metal coordinates with the substrate and/or product, influencing the regioselectivity of the reaction. frontiersin.org

Functional Group Interconversions and Modifications on the Azetidine Scaffold

The ability to selectively modify the functional groups of this compound is crucial for its application in medicinal chemistry and materials science. Key transformations include reactions at the exocyclic primary amine and the endocyclic secondary amine of the azetidine ring.

Selective protection of the primary amino group is a common initial step to facilitate the derivatization of the azetidine nitrogen. For instance, the primary amine can be protected with a tert-butoxycarbonyl (Boc) group to form tert-butyl N-[3-(trifluoromethyl)azetidin-3-yl]carbamate. nih.gov This protection strategy allows for subsequent reactions to be carried out selectively at the azetidine nitrogen.

The secondary amine of the azetidine ring readily undergoes N-alkylation and N-acylation reactions. For example, the nitrogen of the azetidine ring in a related compound, 3-(3-trifluoromethylphenoxy)azetidine, can react with urea (B33335) in a fusion process to yield the corresponding 1-azetidinecarboxamide. nih.gov This demonstrates the nucleophilicity of the ring nitrogen, enabling the formation of urea derivatives.

Furthermore, the azetidine nitrogen can be functionalized through sulfonylation. A notable derivative, 1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-amine, has been synthesized, indicating that the azetidine nitrogen can react with sulfonyl chlorides to form stable sulfonamides.

Late-stage functionalization of more complex molecules containing the 3-amino-azetidine motif has also been demonstrated. In the context of macrocyclic peptides, the azetidine nitrogen can be chemoselectively deprotected and subsequently substituted. nih.gov This highlights the utility of the azetidine scaffold in introducing molecular diversity at later stages of a synthetic sequence.

The primary amino group at the C3 position is also amenable to a variety of transformations, including acylation, sulfonylation, and reductive amination, although specific examples starting directly from the parent compound are less commonly documented in readily available literature. General principles of amine chemistry suggest that this primary amine can react with acylating agents such as acid chlorides or anhydrides to form amides, and with sulfonyl chlorides to yield sulfonamides. Reductive amination with aldehydes or ketones would furnish secondary or tertiary amines at the C3 position. organic-chemistry.org

The derivatization of both amino functionalities allows for the creation of a wide range of structures with potentially unique biological activities and material properties. The strategic and selective modification of these functional groups is a key aspect of the synthetic utility of this compound.

Reaction TypeReactant/ReagentFunctional Group ModifiedProduct Type
ProtectionDi-tert-butyl dicarbonatePrimary Amine (C3)Boc-protected amine
Urea FormationUreaAzetidine Nitrogen1-Azetidinecarboxamide
Sulfonylation4-(Trifluoromethyl)phenylsulfonyl chlorideAzetidine NitrogenN-Sulfonylazetidine
AcylationAcyl chloride/anhydridePrimary Amine (C3)Amide
SulfonylationSulfonyl chloridePrimary Amine (C3)Sulfonamide
Reductive AminationAldehyde/Ketone, Reducing agentPrimary Amine (C3)Secondary/Tertiary Amine

Application of 3 Trifluoromethyl Azetidin 3 Amine As a Synthetic Synthon and Molecular Scaffold

Design Principles for Incorporating 3-(Trifluoromethyl)azetidin-3-amine into Complex Molecular Architectures

The design of complex molecules utilizing the this compound scaffold is guided by the distinct properties of its constituent parts: the rigid, sp³-rich azetidine (B1206935) core and the strongly electron-withdrawing trifluoromethyl group. mdpi.com The azetidine ring introduces a defined three-dimensional geometry, moving away from the "flatland" of traditional aromatic scaffolds and often leading to improved pharmacokinetic properties. nih.gov The trifluoromethyl group, a well-established substituent in medicinal chemistry, significantly alters a molecule's lipophilicity, metabolic stability, and binding affinity. mdpi.com

Bioisosteric Replacement Strategies with Trifluoromethylated Azetidines

Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a key strategy in drug design. sci-hub.se The trifluoromethylated azetidine motif is a versatile bioisostere for several common structural units.

The trifluoromethyl (CF₃) group itself is a classic bioisostere for a methyl group, but its larger size and potent electron-withdrawing nature can profoundly influence molecular properties. mdpi.comsci-hub.se It can also serve as a successful replacement for other functionalities, such as the aliphatic nitro group (NO₂), where it has been shown to yield compounds with greater potency and improved metabolic stability. nih.govnih.govlboro.ac.uk The replacement of a methyl group with a CF₃ group can lead to an incremental increase in lipophilicity and can introduce new hydrogen bonding capabilities. sci-hub.se

The azetidine ring is increasingly used as a bioisosteric replacement for aromatic rings like benzene, particularly para- and meta-substituted systems. researchgate.net This "escape from flatland" strategy increases the fraction of sp³-hybridized carbons, which correlates with higher success rates for drug candidates in preclinical development. nih.gov Azetidines offer potentially improved pharmacokinetic profiles compared to their aromatic counterparts. researchgate.net The 3-amino-3-(trifluoromethyl)azetidine scaffold can be viewed as a bioisostere for substituted anilines or benzylamines, providing a rigidified, non-planar alternative with distinct electronic features.

Below is a data table comparing the properties of the trifluoromethyl group with other common chemical groups for which it can act as a bioisostere.

FeatureMethyl (-CH₃)Nitro (-NO₂)Trifluoromethyl (-CF₃)
Size (van der Waals radius) Larger than HSimilar to CF₃Bulkier than CH₃
Electronic Effect Weakly electron-donatingStrongly electron-withdrawingStrongly electron-withdrawing mdpi.com
Lipophilicity (Hansch π value) +0.56-0.28+0.88 mdpi.com
Metabolic Stability Prone to oxidationCan be reduced to toxic speciesGenerally high
Hydrogen Bond Ability NoneH-bond acceptorWeak H-bond acceptor

Scaffold Hopping and Molecular Diversity Generation in Chemical Libraries

Scaffold hopping is a computational or synthetic strategy aimed at discovering new, patentable molecular cores that maintain or improve upon the biological activity of a known parent molecule. nih.gov This involves replacing the central framework of a molecule while preserving the spatial arrangement of key binding functionalities. The this compound core is an excellent candidate for scaffold hopping endeavors.

By replacing a common scaffold, such as a pyrimidine (B1678525) or pyrazole, with the trifluoromethylated azetidine ring, chemists can access novel chemical space with improved physicochemical properties. nih.gov The rigid nature of the azetidine ring locks pendant functional groups into specific orientations, which can be advantageous for target binding. The primary amine at the C3 position provides a convenient attachment point for diversification, allowing for the rapid generation of chemical libraries through techniques like amide coupling or reductive amination. The CF₃ group at the same position provides a unique electronic and steric environment, further contributing to the molecular diversity of the library. This approach allows for the exploration of new structure-activity relationships (SAR) and the optimization of drug-like properties. researchgate.net

Role in the Construction of Advanced Organic Molecules and Chemical Probes

As a functionalized building block, this compound is instrumental in the synthesis of more elaborate molecules, including chiral compounds, complex polycyclic systems, and tailored chemical probes.

As a Chiral Building Block in Asymmetric Synthesis

Chirality is a critical feature of most pharmaceuticals, as different enantiomers of a drug can have vastly different efficacy and safety profiles. The synthesis of enantiomerically pure compounds is therefore a central goal of medicinal chemistry. Chiral trifluoromethylated amines are valuable building blocks for many biologically active compounds. nih.govnih.gov

The this compound scaffold contains a quaternary stereocenter at the C3 position. Asymmetric synthesis strategies are employed to control the configuration of this center. Methods to achieve this include:

Resolution of Racemates: A racemic mixture of the compound or a precursor can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Cyclization: Chiral catalysts can be used to induce stereoselectivity in the ring-forming step that creates the azetidine. For example, chiral N-propargylsulfonamides can undergo gold-catalyzed oxidative cyclization to produce chiral azetidin-3-ones, which are versatile precursors to compounds like this compound. nih.gov

From the Chiral Pool: Synthesis can begin with enantiomerically pure starting materials, such as amino acids, to build the chiral azetidine framework.

Asymmetric Addition to Imines: The enantioselective addition of nucleophiles to trifluoromethyl-containing imines is a powerful method for creating chiral trifluoromethylated amines. nih.govacs.org For instance, the use of chiral N-heterocyclic carbene (NHC) organocatalysts can promote highly selective aza-Michael additions to β-trifluoromethyl β-aryl nitroolefins, yielding chiral trifluoromethylated amines with excellent enantioselectivity. nih.gov

The resulting enantiopure building block can then be incorporated into larger molecules, ensuring stereochemical control in the final product.

As a Key Intermediate for Polycyclic and Spirocyclic Systems

There is a growing interest in sp³-rich spirocyclic and polycyclic scaffolds in drug discovery because their rigid, three-dimensional structures allow for precise positioning of substituents and can lead to improved target selectivity and better physicochemical properties. researchgate.netmdpi.com Azetidines are particularly valuable for constructing these systems. researchgate.netnih.gov

The this compound scaffold serves as a key intermediate for such complex architectures:

Spirocycle Synthesis: The azetidine ring itself can be one of the rings in a spirocyclic system. For example, spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]s have been synthesized and shown to have potent antibacterial activity. mdpi.com The synthesis of such compounds often involves the construction of a second ring onto a pre-formed azetidine-3-one or a related intermediate. researchgate.net

Fused and Bridged Systems: The amine functionality on the azetidine ring can be used as a handle to build out fused or bridged ring systems. For example, ring-closing metathesis of an N-allylated azetidine derivative can be used to form a fused eight-membered ring. nih.gov

Strain-Release Reactions: Strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes can undergo strain-release reactions to form functionalized 2-(trifluoromethyl)azetidines, which can then be further elaborated into spirocyclic systems. nih.govresearchgate.net

Contribution to the Development of Novel Molecular Probes and Ligands (focused on design and synthesis)

Molecular probes are essential tools for studying biological systems, while selective ligands are the starting point for drug discovery. The design and synthesis of these molecules often rely on versatile building blocks that allow for modular assembly.

The this compound scaffold is well-suited for this purpose. The primary amine at C3 is a key functional handle for conjugation. It can be readily acylated or alkylated to attach:

Reporter Groups: Fluorophores, biotin (B1667282) tags, or other reporter molecules can be coupled to the amine to create chemical probes for use in fluorescence microscopy, pull-down assays, or other biochemical experiments. The design leverages the azetidine as a rigid linker to position the reporter group.

Pharmacophores: The amine can be used as an attachment point to build out a larger ligand designed to bind to a specific protein target. For example, it can be incorporated into a peptide sequence or coupled to other heterocyclic fragments.

Reactive Moieties: For the design of covalent probes or inhibitors, the amine can be used to attach a reactive "warhead."

The synthesis of such probes and ligands often involves standard protection-deprotection sequences. The amine is typically protected (e.g., as a Boc-carbamate) to allow for modifications elsewhere in the molecule, followed by deprotection and coupling to the desired moiety. guidechem.com The trifluoromethyl group plays a crucial role by modulating the binding affinity and physicochemical properties of the final probe or ligand, such as its cell permeability and metabolic stability. mdpi.com For instance, azetidine sulfonyl fluorides have been developed as reagents for the mild synthesis of 3-substituted azetidines, demonstrating the potential for creating diverse ligands through various coupling chemistries. nih.gov

Potential Applications in Material Science as a Monomer or Precursor

The incorporation of fluorine into polymers can dramatically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and specific optical and surface characteristics. While direct polymerization of this compound is not widely documented, its structure suggests significant potential as a monomer or precursor for specialized fluorinated polymers and materials.

The presence of the trifluoromethyl group can impart desirable properties to polymers, such as low surface energy, hydrophobicity, and high thermal stability. The primary amine on the azetidine ring provides a reactive handle for polymerization reactions, such as polycondensation with dicarboxylic acids or diisocyanates to form fluorinated polyamides or polyureas, respectively. The strained azetidine ring itself could potentially be opened under certain conditions to create linear polymers with repeating trifluoromethyl-substituted diamine units.

The introduction of the 3-amino-3-(trifluoromethyl)azetidine moiety into a polymer backbone could lead to materials with unique characteristics. For instance, fluorinated polyimides are known for their excellent thermal and mechanical properties. researchgate.net The inclusion of this fluorinated azetidine could further enhance these properties while also modifying solubility and processability. researchgate.net

Table 1: Potential Properties of Polymers Derived from this compound

PropertyExpected EnhancementRationale
Thermal Stability HighPresence of strong C-F bonds. mdpi.com
Chemical Resistance HighInertness of the trifluoromethyl group.
Surface Energy LowHigh fluorine content leads to hydrophobicity.
Dielectric Constant LowFluorine's high electronegativity can reduce polarizability.
Solubility Potentially ModifiedThe bulky, non-polar CF3 group can disrupt chain packing. researchgate.net

These potential polymers could find applications as specialized coatings with low friction and high durability, membranes for gas separation, or advanced materials for the electronics industry. ornl.gov

Utilization in Supramolecular Chemistry for Host-Guest Systems and Molecular Recognition

The field of supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. This compound possesses distinct features that make it an attractive component for designing host-guest systems and for molecular recognition studies.

The primary amine group is capable of forming strong hydrogen bonds, a fundamental interaction in supramolecular chemistry. Furthermore, under acidic conditions, the amine can be protonated, allowing for strong ion-dipole and electrostatic interactions. The trifluoromethyl group, while generally considered non-polar, can participate in so-called "fluorine-π" or other non-covalent interactions with electron-rich aromatic systems. nih.gov These interactions, though weaker than traditional hydrogen bonds, are highly directional and can contribute to the stability and selectivity of a host-guest complex.

The rigid and compact structure of the azetidine ring can act as a scaffold, pre-organizing the amine and trifluoromethyl groups for specific binding events. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity and selectivity for a particular guest molecule. For example, a host molecule incorporating the this compound moiety could selectively bind guests that can interact simultaneously with the amine (via hydrogen bonding) and the trifluoromethylated part of the scaffold.

Table 2: Potential Supramolecular Interactions Involving this compound

Interaction TypeParticipating GroupsPotential Application
Hydrogen Bonding Azetidine Amine (Donor/Acceptor)Anion recognition, self-assembly.
Ion-Dipole/Electrostatic Protonated Azetidine AmineBinding of charged guest species.
Fluorine-π Interactions Trifluoromethyl Group and Aromatic RingsRecognition of aromatic guests. nih.gov
Dipole-Dipole C-F bondsDirectional control in crystal engineering.

Applications in Agrochemical and Fine Chemical Research

Trifluoromethylated compounds are of significant interest in agrochemical research due to the positive influence of the CF3 group on metabolic stability, lipophilicity, and bioavailability of active ingredients. ornl.gov this compound serves as a valuable starting material for the synthesis of novel chemical entities with potential applications as herbicides, fungicides, or insecticides.

The primary amine of the molecule is a versatile functional group that allows for the construction of more complex structures through reactions such as amide bond formation, reductive amination, or the synthesis of ureas and thioureas. The azetidine ring system itself is a desirable scaffold in medicinal and agrochemical chemistry, often conferring improved physicochemical properties compared to larger ring systems like pyrrolidine (B122466) or piperidine. researchgate.net

For example, the amine could be acylated with a variety of carboxylic acids to generate a library of amides for biological screening. Alternatively, it could be used to build heterocyclic systems, such as pyrimidines or triazines, which are common motifs in agrochemicals. The trifluoromethyl group at the 3-position provides a unique substitution pattern that is not readily accessible through other synthetic routes.

Table 3: Examples of Potential Agrochemical Scaffolds from this compound

Reaction TypeReagentResulting ScaffoldPotential Application
Acylation Carboxylic Acid ChlorideN-acyl-3-(trifluoromethyl)azetidin-3-amineFungicides, Herbicides
Urea (B33335) Formation IsocyanateAzetidinyl UreaInsecticides, Growth Regulators
Heterocycle Formation Dicarbonyl CompoundAzetidinyl-substituted HeterocycleBroad-spectrum pesticides

The development of synthetic routes to trifluoromethyl-substituted azetidines is an active area of research, highlighting the demand for such building blocks in the discovery of new and effective agrochemicals and other fine chemicals. researchgate.net

Advanced Analytical Methodologies for 3 Trifluoromethyl Azetidin 3 Amine

Chiral Separation Techniques for Enantiomeric Purity Assessment

As 3-(Trifluoromethyl)azetidin-3-amine contains a chiral center, the separation and quantification of its enantiomers are critical. The biological activity of chiral molecules often resides in a single enantiomer, making enantiomeric purity a key quality attribute. Chromatographic techniques are the cornerstone of chiral analysis. chromatographyonline.comuni-muenchen.de

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. nih.gov The direct method, which employs a chiral stationary phase (CSP), is the most common approach. For a primary amine like this compound, several types of CSPs are effective.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are highly versatile and often provide excellent enantioselectivity for a broad range of compounds, including amines. yakhak.orgmdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer within the chiral environment of the CSP. researchgate.net

Macrocyclic glycopeptide CSPs (e.g., based on teicoplanin or vancomycin) are another excellent choice, particularly for polar and ionic compounds. sigmaaldrich.com They offer multiple interaction mechanisms, including ionic, hydrogen bond, and hydrophobic interactions, which can be modulated by changing the mobile phase composition to achieve optimal resolution. sigmaaldrich.com

In some cases, an indirect method can be used. This involves derivatizing the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov

Table 1: Representative HPLC Method for Chiral Purity of this compound
ParameterCondition
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL
Expected Outcome Baseline separation of the two enantiomers

Supercritical Fluid Chromatography (SFC) has emerged as a preferred alternative to HPLC for chiral separations due to its speed, efficiency, and reduced environmental impact. chromatographyonline.comselvita.com SFC uses a supercritical fluid, typically carbon dioxide (CO2), as the main component of the mobile phase. sphinxsai.com The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster analysis times compared to HPLC. chromatographyonline.comnih.gov

For the enantioseparation of this compound, SFC is often coupled with the same polysaccharide-based CSPs used in HPLC. nih.gov Organic modifiers, such as methanol (B129727) or ethanol, are typically added to the CO2 to increase the mobile phase's solvating power and improve chromatographic selectivity. sphinxsai.com Basic additives are also commonly used to improve the peak shape of amine compounds. The unique properties of SFC can sometimes provide complementary or superior chiral recognition compared to HPLC. chromatographyonline.com

Table 2: Typical SFC Method for Enantiomeric Separation of this compound
ParameterCondition
Column Amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 150 mm x 4.6 mm, 3 µm
Mobile Phase CO2 / Methanol with 0.2% Isopropylamine (Gradient or Isocratic)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40°C
Detection UV at 220 nm or MS
Benefit Faster analysis time and reduced organic solvent consumption compared to HPLC. selvita.com

Gas Chromatography (GC) is another highly effective technique for chiral separations, known for its high resolution. chromatographyonline.com For non-volatile or highly polar compounds like primary amines, derivatization is a necessary prerequisite for GC analysis. sigmaaldrich.comnih.gov The primary amine group of this compound must be converted to a less polar, more volatile derivative. This is commonly achieved by acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA), to form the corresponding amide. nih.govwiley.com

Once derivatized, the enantiomers are separated on a GC column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. uni-muenchen.degcms.cz These CSPs create a chiral environment where the diastereomeric complexes formed with each enantiomer have slightly different stabilities, leading to different retention times and enabling their separation. uni-muenchen.de

Table 3: Illustrative Chiral GC Method for this compound
StepParameterDescription
1. Derivatization Reagent Trifluoroacetic anhydride (TFAA)
Procedure The analyte is dissolved in a suitable solvent (e.g., dichloromethane) and reacted with TFAA to convert the primary amine to a trifluoroacetamide (B147638) derivative. sigmaaldrich.com
2. GC Analysis Column Derivatized β-cyclodextrin CSP
Dimensions 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Temperature Program e.g., 100°C hold for 1 min, then ramp to 180°C at 5°C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Expected Outcome High-resolution separation of the derivatized enantiomers.

Quantitative Analysis of this compound in Complex Reaction Mixtures and Non-Human Samples

Accurate quantification of this compound is essential for monitoring reaction progress, determining yield, and in preclinical research settings such as analyzing its concentration in in vitro assay samples or cell lysates for chemical probe studies. Mass spectrometry-based methods are the gold standard for this purpose due to their exceptional sensitivity and selectivity. americanpharmaceuticalreview.com

GC-MS is a highly sensitive method for the quantification of volatile or semi-volatile compounds. As with chiral GC, derivatization of this compound is required to enhance its volatility and improve chromatographic performance. copernicus.org Reagents like isobutyl chloroformate or pentafluorobenzoyl chloride can be used to create stable derivatives suitable for GC-MS analysis. copernicus.orgresearchgate.net

The gas chromatograph separates the derivatized analyte from other components in the sample matrix. The mass spectrometer then detects and quantifies the analyte based on its unique mass fragmentation pattern. By operating in selected ion monitoring (SIM) mode, where only specific fragment ions of the analyte are monitored, the method achieves very low detection limits, making it suitable for trace analysis. researchgate.net The accuracy and low detection limits of GC-MS make it superior to many other techniques for quantifying amines in complex samples. copernicus.org

Table 4: Representative GC-MS Method Parameters for Quantification
ParameterCondition
Derivatization Reagent Isobutyl chloroformate (IBCF)
Extraction Liquid-liquid extraction or solid-phase microextraction (SPME)
GC Column DB-5ms or similar non-polar column
Injection Mode Splitless
MS Ionization Electron Ionization (EI)
MS Mode Selected Ion Monitoring (SIM)
Target Ions Specific m/z values corresponding to the most abundant fragments of the derivatized analyte
Quantification Based on a calibration curve generated from standards
Limit of Quantification (LOQ) Typically in the low ng/mL to pg/mL range. researchgate.net

For the analysis of compounds in highly complex non-human biological samples, such as cell lysates or in vitro assay buffers, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique. europeanpharmaceuticalreview.comchromatographytoday.com It combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the 'gold standard' for quantitative bioanalysis in drug discovery. drugtargetreview.combioagilytix.com

The sample is first subjected to a preparation step, such as protein precipitation or solid-phase extraction, to remove major interferences. The extract is then injected into the LC system, where the analyte is separated from remaining matrix components. The eluent flows into the mass spectrometer, which is typically a triple quadrupole (QqQ) instrument. americanpharmaceuticalreview.com

Quantification is performed using Multiple Reaction Monitoring (MRM), a highly selective and sensitive mode of operation. nih.gov In MRM, the first quadrupole selects the protonated molecular ion of the analyte (the precursor ion). This ion is fragmented in the collision cell, and the third quadrupole selects a specific, characteristic fragment ion (the product ion) for detection. This precursor-to-product ion transition is unique to the analyte, effectively filtering out background noise and providing exceptional selectivity and sensitivity. chromatographytoday.com This allows for accurate quantification even at very low concentrations (pg/mL levels). chromatographytoday.comnih.gov

Table 5: Hypothetical LC-MS/MS Method for Quantifying this compound
ParameterCondition
Sample Preparation Protein precipitation with acetonitrile (B52724) followed by centrifugation
LC Column C18 reversed-phase or HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with water and acetonitrile, both containing 0.1% formic acid
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), positive mode
MS Instrument Triple Quadrupole (QqQ)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Hypothetical) Precursor Ion (Q1): [M+H]+ → Product Ion (Q3): [Specific fragment]
Validation Parameters Linearity (r² > 0.99), Accuracy (85-115%), Precision (<15% RSD)
Limit of Quantification (LOQ) Expected to be in the low ng/mL to sub-ng/mL range. nih.gov

Quantitative NMR (qNMR) for Purity and Yield Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for the precise determination of purity and yield of organic molecules, including complex structures like this compound. Unlike chromatographic techniques that rely on reference standards of the analyte, qNMR allows for direct quantification against an internal standard of known purity.

The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample. For the purity determination of this compound, a ¹H-qNMR approach is typically employed. A known mass of the compound is dissolved in a suitable deuterated solvent along with a precisely weighed amount of a certified internal standard. The internal standard is chosen based on its chemical stability, lack of overlapping signals with the analyte, and high purity.

The purity of this compound can be calculated using the following equation:

Px = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Pstd

Where:

Px and Pstd are the purities of the analyte and the internal standard, respectively.

Ix and Istd are the integral areas of the signals for the analyte and the standard.

Nx and Nstd are the number of protons giving rise to the respective signals.

Mx and Mstd are the molar masses of the analyte and the standard.

mx and mstd are the masses of the analyte and the standard.

For yield determination in a chemical synthesis, an aliquot of the crude reaction mixture can be analyzed by qNMR using an internal standard to quantify the amount of this compound formed, thus providing an accurate in-situ yield without the need for isolation.

Table 1: Illustrative ¹H-qNMR Data for Purity Assessment of this compound

ParameterAnalyte (this compound)Internal Standard (Maleic Anhydride)
Mass (mg)10.255.12
Molar Mass ( g/mol )142.1198.06
Signal Integral1.54 (CH₂)2.00 (CH=CH)
Number of Protons42
Purity of Standard (%)99.9-
Calculated Purity (%) 98.7 -

Note: The data presented in this table is illustrative and intended to demonstrate the application of the qNMR method.

Impurity Profiling and Degradation Product Analysis

A critical aspect of pharmaceutical development is the identification and characterization of impurities and degradation products, as they can impact the safety and efficacy of the final product.

Forced degradation, or stress testing, is intentionally carried out to predict the degradation pathways of a drug substance and to develop stability-indicating analytical methods. For this compound, this involves subjecting the compound to a range of harsh conditions.

Acid Hydrolysis: The compound would be exposed to acidic conditions (e.g., 0.1 M HCl) at elevated temperatures. The primary amine and the azetidine (B1206935) ring could be susceptible to degradation under these conditions.

Base Hydrolysis: Treatment with a basic solution (e.g., 0.1 M NaOH) would assess the stability of the compound in alkaline environments.

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), would investigate the potential for oxidation, particularly at the amine functionality.

Photolytic Stability: The compound would be exposed to UV and visible light to determine its sensitivity to photodegradation. The trifluoromethyl group could potentially influence the photostability.

Table 2: Representative Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationExpected Degradation
Acid Hydrolysis0.1 M HCl24 hoursPotential for ring opening or salt formation
Base Hydrolysis0.1 M NaOH24 hoursPossible deprotonation and subsequent reactions
Oxidation3% H₂O₂48 hoursOxidation of the amine group
PhotostabilityICH Q1B conditions7 daysPotential for photolytic cleavage

Note: The expected degradation pathways are hypothetical and would require experimental verification.

Following forced degradation, the resulting mixtures are analyzed, typically by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), to separate and identify the degradation products. The structure of significant degradation products would be elucidated using techniques such as high-resolution mass spectrometry (HRMS) and NMR spectroscopy. For azetidine-containing compounds, a potential degradation mechanism could involve the formation of an azetidinium ion, leading to ring-opening products. researchgate.net The presence of the electron-withdrawing trifluoromethyl group may influence the reactivity and degradation pathways of the azetidine ring.

Crystallinity and Polymorphism Studies for Solid-State Characterization

The solid-state properties of a pharmaceutical compound, such as its crystal form, can significantly affect its physical and chemical stability, solubility, and bioavailability. Therefore, a thorough investigation of the crystallinity and potential polymorphism of this compound is essential.

X-Ray Powder Diffraction (XRPD) is the primary technique used to assess the crystallinity of a material. A crystalline solid will produce a characteristic diffraction pattern with sharp peaks, whereas an amorphous solid will show a broad halo. Different polymorphic forms of the same compound will exhibit distinct XRPD patterns.

Single Crystal X-ray Diffraction can provide the definitive three-dimensional structure of a crystalline form, offering detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the stability of different polymorphs.

Table 3: Hypothetical XRPD Data for Two Polymorphic Forms of this compound

Form A (2θ)Form B (2θ)
10.512.1
15.216.8
20.821.5
25.128.3
30.732.0

Note: The 2θ values are illustrative and represent hypothetical distinct polymorphic forms.

Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transitions and Stability (excluding decomposition to hazardous products)

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov For this compound, DSC can be used to determine its melting point, glass transition temperature (for amorphous forms), and to detect phase transitions between different polymorphic forms. researchgate.net Each polymorph will have a unique melting point and enthalpy of fusion.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. nih.gov TGA is used to assess the thermal stability of the compound and to quantify the amount of volatile components, such as water or residual solvents. The onset temperature of mass loss provides an indication of the compound's decomposition temperature.

Table 4: Illustrative Thermal Analysis Data for this compound

Analytical TechniqueParameterIllustrative Value
DSCMelting Point (Tₘ)155 °C
DSCEnthalpy of Fusion (ΔH)25 J/g
TGAOnset of Decomposition210 °C
TGAMass Loss at 250 °C5%

Note: The values in this table are for illustrative purposes only and would need to be determined experimentally.

Future Research Directions and Challenges for 3 Trifluoromethyl Azetidin 3 Amine Chemistry

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The synthesis of azetidine (B1206935) derivatives can be challenging due to the inherent ring strain of the four-membered ring. medwinpublishers.com Current synthetic routes to 3-(trifluoromethyl)azetidin-3-amine and related structures often involve multiple steps, require expensive reagents, and may not be easily scalable. researchgate.net Future research should focus on developing more efficient and sustainable synthetic methodologies.

Key areas for improvement include:

Catalytic Methods: Exploring novel catalytic systems, such as those employing lanthanoid triflates, for regioselective intramolecular aminolysis of epoxy amines could provide high-yield pathways to functionalized azetidines. frontiersin.org

Strain-Release Reactions: Investigating strain-release reactions of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes offers a promising route to diversely substituted trifluoromethyl azetidines. nih.govresearchgate.net

Green Chemistry Principles: Incorporating principles of green chemistry, such as using less hazardous solvents and reagents, and minimizing waste generation, is crucial for developing environmentally friendly synthetic processes.

A comparison of potential synthetic strategies is presented below:

Synthetic StrategyAdvantagesChallenges
Catalytic Aminolysis of EpoxidesHigh regioselectivity and yield. frontiersin.orgCatalyst sensitivity, substrate scope limitations. frontiersin.org
Strain-Release ReactionsAccess to diverse substitutions. nih.govresearchgate.netStability of strained precursors. nih.gov
Readily Available Starting MaterialsCost-effective. researchgate.netMay require multi-step transformations. researchgate.net

Exploration of Novel Derivatization Pathways and Expansion of Accessible Chemical Space

The primary amine and the trifluoromethyl group on the azetidine ring offer multiple points for derivatization, allowing for the exploration of a vast chemical space. Future efforts should focus on developing novel and efficient derivatization techniques to synthesize a wide array of analogs with diverse functionalities. nih.gov

Promising derivatization strategies include:

N-Functionalization: Exploring a variety of substituents on the azetidine nitrogen to modulate properties like basicity and lipophilicity.

Amine Derivatization: Developing new methods for the formation of amides, sulfonamides, and other functional groups from the primary amine. nih.gov The use of novel derivatizing reagents could enhance detection sensitivity and chromatographic separation in analytical applications. nih.govmdpi.comrsc.org

C-H Functionalization: Investigating selective C-H functionalization of the azetidine ring to introduce additional substituents and create more complex molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Discovery

To accelerate the discovery of new drug candidates and materials incorporating the this compound motif, high-throughput synthesis and screening methods are essential. Integrating synthetic routes with flow chemistry and automated platforms can significantly enhance efficiency and throughput. rsc.org

Benefits of this approach include:

Rapid Reaction Optimization: Flow chemistry allows for rapid screening of reaction parameters to identify optimal conditions.

Improved Safety: The small reaction volumes in flow reactors can mitigate the risks associated with highly reactive or unstable intermediates.

Automated Synthesis: Automated platforms enable the synthesis of large libraries of derivatives with minimal manual intervention, facilitating structure-activity relationship (SAR) studies. rsc.org

Advanced Theoretical Prediction of Novel Reactivity and Physicochemical Properties

Computational chemistry and theoretical modeling can play a crucial role in guiding the design and synthesis of new this compound derivatives. Advanced theoretical methods can be employed to:

Predict Reactivity: Forecast the reactivity of the azetidine ring and its substituents, aiding in the design of new synthetic transformations. nih.gov

Estimate Physicochemical Properties: Predict key properties such as lipophilicity, aqueous solubility, and metabolic stability, which are critical for drug design. acs.orgnih.gov

Understand Reaction Mechanisms: Elucidate the mechanisms of synthetic reactions, enabling further optimization and development. nih.gov

Design of Next-Generation Molecular Scaffolds Incorporating the this compound Motif

The unique properties of the this compound moiety make it an attractive component for the design of novel molecular scaffolds with tailored functionalities. mdpi.com Future research should focus on incorporating this motif into more complex and diverse molecular architectures.

Examples of next-generation scaffolds include:

Spirocyclic Systems: Creating spirocyclic compounds by fusing the azetidine ring with other cyclic systems can lead to novel three-dimensional structures with interesting biological activities. researchgate.net

Peptidomimetics: The α-trifluoromethyl amine group can serve as a protease-resistant surrogate for an amide bond in peptidomimetics. nih.govduke.edu

Multivalent Ligands: Linking multiple azetidine units to a central core can generate multivalent ligands with enhanced binding affinity and selectivity for biological targets. mdpi.com

Addressing Scalability and Cost-Effectiveness in Industrial Production

For the widespread application of this compound and its derivatives, particularly in the pharmaceutical industry, the development of scalable and cost-effective manufacturing processes is paramount. Many current lab-scale syntheses are not economically viable for large-scale production. researchgate.net

Challenges to be addressed include:

Reagent Costs: The high cost of certain reagents and starting materials can be a significant barrier to industrial-scale synthesis.

Process Safety: Ensuring the safety of large-scale operations, especially when handling potentially hazardous reagents or intermediates.

Challenges in the Handling and Long-Term Storage Stability of the Compound and its Derivatives

The chemical stability of this compound and its derivatives is a critical consideration for their practical application. The presence of the trifluoromethyl group can influence the stability of the molecule. acs.orgnih.gov

Key challenges include:

Hydrolytic Stability: N-trifluoromethyl amines can be prone to hydrolysis, which could limit their shelf life and in vivo stability. acs.orgnih.gov

Thermal Stability: Trifluoromethylated compounds can be thermally unstable and may decompose upon heating. nih.gov

Storage Conditions: Determining optimal storage conditions (e.g., temperature, humidity, light exposure) to ensure the long-term integrity of the compound and its derivatives is essential. Some suppliers note the need for cold-chain transportation for related compounds. bldpharm.combldpharm.com

Future research should focus on systematically evaluating the stability of these compounds under various conditions and developing strategies to enhance their stability, such as through appropriate formulation or the introduction of stabilizing functional groups.

Unexplored Chemical Transformations and Rearrangements of the Azetidine Ring Bearing a Trifluoromethyl Group

The chemistry of azetidines is often dominated by reactions that relieve its inherent ring strain of approximately 25.4 kcal/mol. rsc.org However, the geminal substitution at the C3 position with both an amino and a trifluoromethyl group in this compound introduces a complex interplay of electronic and steric effects that could lead to novel and unexplored reaction pathways. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the stability and reactivity of adjacent functional groups and the ring itself. youtube.com

One of the key challenges and areas for future exploration lies in understanding how these substituents modulate the typical reactivity of the azetidine ring. While ring-opening reactions are a hallmark of azetidine chemistry, the specific substitution pattern of this compound could pave the way for unique rearrangements.

Ring expansion of azetidines to five- or six-membered heterocycles, such as pyrrolidines and piperidines, is a known transformation often driven by the relief of ring strain. rsc.orgrsc.org For this compound derivatives, several hypothetical ring expansion pathways can be envisioned, representing a fertile ground for future research.

For instance, a Tiffeneau-Demjanov-type rearrangement could be explored. This would involve the diazotization of the primary amino group of this compound to form a diazonium salt. The subsequent loss of nitrogen gas could generate a highly unstable primary carbocation at the C3 position. This could then trigger a ring expansion through the migration of one of the adjacent C-C bonds of the azetidine ring, potentially leading to the formation of a 2-(trifluoromethyl)azetidin-3-one, a valuable synthetic intermediate. The strong electron-withdrawing trifluoromethyl group would likely disfavor the formation of a positive charge on the adjacent carbon, potentially influencing the regioselectivity of the rearrangement.

Another avenue for investigation is the fragmentation and rearrangement of the azetidine ring under specific conditions. dntb.gov.ua The presence of the quaternary center could lead to interesting fragmentation patterns upon activation of the azetidine nitrogen or the C3-amino group.

The table below outlines some hypothetical, unexplored ring transformation reactions starting from this compound, highlighting the potential products and the key reactive intermediates that could be involved.

Starting MaterialProposed TransformationPotential ReagentsKey IntermediatePotential Product(s)
This compoundDiazotization-RearrangementNaNO₂, HClC3-Carbocation2-(Trifluoromethyl)azetidin-3-one
N-Acyl-3-(trifluoromethyl)azetidin-3-aminePhotochemical RearrangementUV lightRadical or zwitterionic speciesSubstituted pyrrolidinones
This compoundOxidative Ring OpeningStrong oxidizing agentsIminium ionAcyclic amino ketones

A significant challenge in exploring these transformations will be controlling the reaction pathways. The high reactivity of the strained ring, coupled with the electronic influence of the trifluoromethyl and amino groups, could lead to a variety of side reactions, including polymerization and indiscriminate fragmentation.

Furthermore, the synthesis of appropriately functionalized precursors of this compound to probe these rearrangements presents its own set of difficulties. The construction of the quaternary stereocenter at the C3 position is a non-trivial synthetic challenge. researchgate.netacs.orgnih.govorganic-chemistry.org

Future research in this area will necessitate a combined approach of experimental studies and computational modeling. Theoretical calculations could provide valuable insights into the stability of potential intermediates and the activation barriers for different rearrangement pathways, thereby guiding the design of experiments. researchwithrutgers.com A deeper understanding of the electronic properties and conformational behavior of the this compound ring system is crucial for unlocking its full potential in synthetic chemistry.

Q & A

Q. What are the recommended synthetic routes for 3-(Trifluoromethyl)azetidin-3-amine, and how can purity be validated?

Methodological Answer: Synthesis typically involves ring-closing strategies for azetidine formation, with trifluoromethylation via nucleophilic substitution or transition-metal-catalyzed reactions. For example, intermediates like azetidin-3-amine derivatives can be functionalized using trifluoromethylating agents (e.g., CF3_3Cu or Togni’s reagent) under anhydrous conditions . Purification often involves salt formation (e.g., dihydrochloride derivatives) to improve crystallinity . Purity validation requires HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) and spectroscopic methods (NMR for structural confirmation; 19F^{19}\text{F} NMR to verify trifluoromethyl group integrity) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Due to the compound’s amine functionality and trifluoromethyl group, handle under inert atmosphere (N2_2/Ar) to avoid moisture absorption or oxidation. Use PPE (gloves, goggles) and work in a fume hood. Avoid strong oxidizers (risk of exothermic decomposition) and store at 2–8°C in sealed containers . Emergency protocols include rinsing exposed skin with water (15+ minutes) and consulting Tox Info Suisse (Europe) or CHEMTREC (US) for spills .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} NMR identifies amine protons (δ 1.5–3.0 ppm) and azetidine ring protons (δ 3.5–4.5 ppm). 19F^{19}\text{F} NMR confirms trifluoromethyl group presence (δ -60 to -70 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 157.06 for C4_4H7_7F3_3N2_2) .
  • FT-IR : Stretching frequencies for NH2_2 (3300–3500 cm1^{-1}) and CF3_3 (1100–1200 cm1^{-1}) .

Advanced Research Questions

Q. How does the trifluoromethyl group affect the electronic and steric properties of azetidin-3-amine?

Methodological Answer: The electron-withdrawing CF3_3 group reduces basicity of the amine (pKa_a ~6–7 vs. ~9 for unsubstituted azetidine) and increases ring strain. Computational studies (DFT/B3LYP) show enhanced electrophilicity at the amine nitrogen, facilitating nucleophilic reactions . Compare with thermochemical data for 3,5-bis(trifluoromethyl)aniline (ΔrH° = 1456 kJ/mol for proton affinity), suggesting similar stabilization effects in azetidine derivatives .

Q. What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer:

  • Thermal Stability : Degrades above 100°C, releasing HF (detected via IC). Store below 25°C .
  • pH Stability : Stable in acidic conditions (pH 2–4; forms stable salts) but hydrolyzes in alkaline media (pH >8) via ring-opening. Monitor degradation by HPLC (retention time shifts) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations assess binding to enzymes (e.g., kinases or GPCRs). Parameterize the CF3_3 group using partial charges from electrostatic potential (ESP) calculations. Compare with fluorinated analogs (e.g., 3,5-difluoro-4-methylpyridin-2-amine) to map fluorine’s role in binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.